molecular formula C10H22O2 B3046772 Butane, 1,1-bis(1-methylethoxy)- CAS No. 13002-15-8

Butane, 1,1-bis(1-methylethoxy)-

Cat. No.: B3046772
CAS No.: 13002-15-8
M. Wt: 174.28 g/mol
InChI Key: QOJSNHMWGGZTDQ-UHFFFAOYSA-N
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Description

Butane, 1,1-bis(1-methylethoxy)- is a useful research compound. Its molecular formula is C10H22O2 and its molecular weight is 174.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality Butane, 1,1-bis(1-methylethoxy)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Butane, 1,1-bis(1-methylethoxy)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1-di(propan-2-yloxy)butane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O2/c1-6-7-10(11-8(2)3)12-9(4)5/h8-10H,6-7H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOJSNHMWGGZTDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(OC(C)C)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80600860
Record name 1,1-Bis[(propan-2-yl)oxy]butane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80600860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13002-15-8
Record name 1,1-Bis[(propan-2-yl)oxy]butane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80600860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Unraveling the Enigma of CAS 6904-66-1: A Case of Structural Ambiguity

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

The chemical identifier CAS 6904-66-1 is assigned to the compound named tetraphenylhexamethyltetrasiloxane . However, a comprehensive investigation into publicly available chemical databases, scientific literature, and patent repositories reveals a significant challenge in definitively assigning a single, unambiguous chemical structure to this identifier. This structural ambiguity precludes the creation of a detailed technical guide with the level of scientific integrity required by the research and development community.

The name "tetraphenylhexamethyltetrasiloxane" describes a molecule with a backbone of four silicon atoms linked by oxygen atoms (a tetrasiloxane), to which a total of four phenyl groups and six methyl groups are attached. The core issue lies in the varied potential arrangements—or isomers—of these substituent groups on the siloxane chain. Without a specific isomer being explicitly linked to the CAS number 6904-66-1 in authoritative sources, any attempt to delineate its physicochemical properties, synthesis, or applications would be speculative and potentially inaccurate.

A document from the Michigan Department of Environmental Quality confirms the association of CAS number 6904-66-1 with the name "tetraphenylhexamethyltetrasiloxane" in the context of a toxic screening level justification.[1] This provides confidence in the chemical name but does not resolve the structural isomerism.

The Challenge of Isomerism

The possible isomers of tetraphenylhexamethyltetrasiloxane could include, but are not limited to, linear or cyclic structures with different substitution patterns of the phenyl and methyl groups on the silicon atoms. For instance, in a linear tetrasiloxane, the distribution of the four phenyl and six methyl groups across the four silicon atoms can vary significantly, leading to numerous potential isomers. Each of these isomers would be expected to exhibit unique physicochemical properties, spectroscopic data, and biological activities.

For a technical guide to be of value to researchers and drug development professionals, it must be based on a precisely defined chemical entity. This includes:

  • A definitive chemical structure: The exact connectivity of all atoms in the molecule.

  • An exact molecular weight: Calculated from the precise molecular formula of a specific isomer.

  • Verified physicochemical properties: Such as melting point, boiling point, solubility, and spectroscopic data (NMR, IR, MS), which are all structure-dependent.

  • Established synthetic routes: Methods to produce the specific, desired isomer.

  • Known applications and biological activities: Which are intrinsically linked to the three-dimensional shape and electronic properties of the molecule.

Due to the current lack of a publicly available, definitive structure for CAS 6904-66-1, providing this critical information is not possible.

Implications for the Scientific Community

The ambiguity surrounding CAS 6904-66-1 highlights a broader challenge in chemical data management and accessibility. For researchers, scientists, and drug development professionals, the ability to unequivocally identify a chemical substance is paramount for the reproducibility of experiments, the interpretation of biological data, and the advancement of scientific knowledge.

References

[2] Michigan Department of Environmental Quality. (1998, November 10). TO: File for tetraphenylhexamethyltetrasiloxane (CAS# 6904-66-1).

Sources

Methodological & Application

synthesis of Butane 1,1-bis(1-methylethoxy)- from butyraldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Synthesis of 1,1-Diisopropoxybutane via Azeotropic Dehydration

Executive Summary

This application note details the protocol for synthesizing 1,1-diisopropoxybutane (CAS: 17422-03-6) from butyraldehyde and isopropanol . Unlike primary alcohols, the secondary nature of isopropanol introduces steric hindrance, reducing the reaction rate and equilibrium constant. Consequently, standard room-temperature methods often result in poor conversion.

This protocol utilizes azeotropic distillation with cyclohexane and p-Toluenesulfonic acid (pTSA) to drive the equilibrium to completion. We provide a scalable, self-validating workflow that ensures high purity (>95%) suitable for use as a stable fragrance carrier or a protected aldehyde intermediate in drug development.

Scientific Background & Mechanism

Chemical Context

Acetals are geminal diether derivatives formed by the reversible reaction of an aldehyde with two equivalents of an alcohol.[1] While methyl and ethyl acetals form readily, isopropyl acetals are energetically less favorable due to the steric bulk of the isopropyl group (1-methylethoxy) adjacent to the electrophilic carbonyl carbon.

Reaction Mechanism

The reaction proceeds via a two-step acid-catalyzed pathway:

  • Hemiacetal Formation: Protonation of the carbonyl oxygen facilitates the attack of the first isopropanol molecule.

  • Acetal Formation: Protonation of the hemiacetal hydroxyl group leads to the elimination of water (the rate-limiting step in this context) and attack by the second isopropanol molecule.

Critical Process Parameter (CPP): Because the reaction generates water, it is governed by Le Chatelier’s principle. To achieve high yields, water must be continuously removed.

AcetalizationMechanism Aldehyde Butyraldehyde (Electrophile) Hemiacetal Hemiacetal Intermediate Aldehyde->Hemiacetal + Isopropanol H_Catalyst H+ Catalyst (pTSA) H_Catalyst->Aldehyde Activate Oxocarbenium Oxocarbenium Ion Hemiacetal->Oxocarbenium - H2O Water H2O (Removed) Hemiacetal->Water Product 1,1-diisopropoxybutane (Acetal) Oxocarbenium->Product + Isopropanol

Figure 1: Acid-catalyzed mechanism highlighting the critical water elimination step.

Experimental Design & Reagents

Reagent Table
ReagentMW ( g/mol )Density (g/mL)Equiv.Role
Butyraldehyde 72.110.801.0Substrate
Isopropanol (2-Propanol) 60.100.782.5 - 3.0Reactant (Excess)
Cyclohexane 84.160.78SolventEntrainer (Azeotrope)
p-Toluenesulfonic acid (pTSA) 172.20Solid0.01 - 0.05Catalyst
Sodium Bicarbonate (

)
84.01SolidN/AQuenching Agent
Solvent Selection Logic

Direct reflux of isopropanol (BP 82°C) and butyraldehyde (BP 75°C) is inefficient because the water/isopropanol azeotrope is difficult to separate.

  • Cyclohexane is selected as the solvent because it forms a ternary azeotrope with water and isopropanol (or a binary with water at 69°C).

  • This allows the reaction to proceed at ~70-80°C while water is trapped in the Dean-Stark receiver.

  • Note: Cyclohexane is preferred over benzene due to lower toxicity while maintaining similar azeotropic efficiency.

Detailed Synthesis Protocol

Phase 1: Reaction Setup
  • Apparatus: Assemble a 500 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar, a Dean-Stark trap , and a high-efficiency reflux condenser.

  • Inert Atmosphere: Flush the system with Nitrogen (

    
    ) to prevent autoxidation of butyraldehyde to butyric acid.
    
  • Loading:

    • Add Butyraldehyde (36.0 g, 0.5 mol).

    • Add Isopropanol (90.0 g, 1.5 mol, 3.0 equiv). Excess is required to push equilibrium.

    • Add Cyclohexane (150 mL).

    • Add pTSA monohydrate (0.5 g, ~0.5 mol%).

Phase 2: Azeotropic Dehydration
  • Reflux: Heat the mixture using an oil bath set to ~95°C. Ensure a vigorous reflux where solvent condenses rapidly into the trap.

  • Monitoring: Water will separate as a lower phase in the Dean-Stark trap.[2]

    • Theoretical Water Yield: 9.0 mL (0.5 mol).

    • Endpoint: Continue reflux until water collection ceases (typically 4–6 hours).

  • Cooling: Allow the reaction mixture to cool to room temperature.

Phase 3: Workup & Isolation
  • Quench: Add solid

    
      (2.0 g) directly to the reaction mixture and stir for 10 minutes.
    
    • Why? Acetals are stable in base but hydrolyze rapidly in acid. Neutralizing the pTSA is critical before heating for distillation.

  • Filtration: Filter off the solid salts (

    
     and sodium tosylate) using a sintered glass funnel.
    
  • Concentration: Remove the cyclohexane and excess isopropanol via rotary evaporation (50°C, 200 mbar

    
     50 mbar).
    
Phase 4: Purification
  • Vacuum Distillation: Transfer the crude oil to a smaller flask for fractional distillation under reduced pressure.

    • Target Fraction: Collect the fraction boiling at 85–90°C at 20 mmHg (approximate; adjust based on vacuum).

    • Atmospheric Equivalent BP: ~185°C (Estimated based on diethyl acetal trends).

  • Purity Check: Purity should be >98% by GC-FID.

Process Workflow Diagram

SynthesisWorkflow Start Start: Reagent Mixing (RBF + Dean-Stark) Reflux Reflux (80°C) Azeotropic Water Removal Start->Reflux Check Water Collection Stops? Reflux->Check Check->Reflux No Quench Quench with NaHCO3 (Neutralization) Check->Quench Yes Filter Filtration & Solvent Removal Quench->Filter Distill Vacuum Distillation (Isolation) Filter->Distill Final Final Product 1,1-diisopropoxybutane Distill->Final

Figure 2: Operational workflow for the synthesis and isolation of butyraldehyde diisopropyl acetal.

Characterization & Quality Control

Confirm the identity of the product using 1H NMR (CDCl3, 400 MHz). The symmetry of the isopropyl groups is a key identifier.

SignalShift (

ppm)
MultiplicityIntegrationAssignment
Acetal-H 4.45 - 4.55Triplet (t)1H

Isopropyl-CH 3.80 - 3.90Septet (sep)2H


-Methylene
1.55 - 1.65Multiplet (m)2H

adjacent to acetal

-Methylene
1.35 - 1.45Multiplet (m)2HCentral

of butyl chain
Isopropyl-CH3 1.10 - 1.20Doublet (d)12HMethyls of isopropyl groups
Terminal-CH3 0.90 - 0.95Triplet (t)3HTerminal methyl of butyl chain

Troubleshooting Guide:

  • Low Yield: Check water trap efficiency. If the solvent is wet, the reaction will stall. Use fresh cyclohexane.

  • Product Hydrolysis: Ensure the receiving flask for distillation is base-washed or add a trace of

    
     to the distillation pot to ensure non-acidic conditions.
    

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Wuts, P. G. M.; Greene, T. W.Greene's Protective Groups in Organic Synthesis, 4th Ed. Wiley-Interscience, 2006.
  • Meskens, F. A. J. "Methods for the Preparation of Acetals from Alcohols or Oxiranes and Aldehydes or Ketones." Synthesis, 1981(7), 501-522. Link

  • PubChem Compound Summary. "1,1-Di(butan-2-yloxy)butane" (Isomer reference for physical properties). National Center for Biotechnology Information. Link

  • Clerici, A., et al. "Acetalization of aldehydes and ketones under Dean–Stark conditions." Green Chemistry, 2016.

Sources

Application Note & Protocol: Acid-Catalyzed Acetalization for the Synthesis of 1,1-Diisopropoxybutane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Acetalization is a cornerstone of organic synthesis, primarily utilized for the protection of carbonyl functionalities in aldehydes and ketones.[1][2][3][4] This reversible reaction involves the treatment of a carbonyl compound with an alcohol in the presence of an acid catalyst to form an acetal.[5][6] Acetals are stable under neutral and basic conditions, making them excellent protecting groups during multi-step syntheses where nucleophilic or basic reagents are employed.[1][3][4] This application note provides a comprehensive guide to the synthesis of 1,1-diisopropoxybutane from butyraldehyde and isopropanol, employing an acid-catalyzed protocol. The focus is on providing a robust, reproducible method suitable for researchers in synthetic chemistry and drug development. We will delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step protocol, and provide insights into best practices and troubleshooting.

Reaction Principle and Mechanism

The formation of an acetal from an aldehyde and an alcohol is a classic example of nucleophilic addition to a carbonyl group.[1] The reaction proceeds in two main stages and is catalyzed by acid.[1][5][6]

  • Hemiacetal Formation: The acid catalyst protonates the carbonyl oxygen of the butyraldehyde, significantly increasing the electrophilicity of the carbonyl carbon.[1][3][5] This activation allows for the nucleophilic attack by a molecule of isopropanol, forming a tetrahedral intermediate. Subsequent deprotonation yields a hemiacetal.[5][6] This initial step is typically fast and reversible.[3][5]

  • Acetal Formation: The hydroxyl group of the hemiacetal is then protonated by the acid catalyst, converting it into a good leaving group (water).[3][6] The departure of a water molecule is facilitated by the lone pair of electrons on the adjacent oxygen atom, leading to the formation of a resonance-stabilized oxonium ion.[5][6] A second molecule of isopropanol then acts as a nucleophile, attacking the oxonium ion. The final step involves deprotonation of the resulting intermediate to yield the stable 1,1-diisopropoxybutane and regenerate the acid catalyst.[6][7]

The overall reaction is an equilibrium process.[1] To drive the reaction to completion and achieve a high yield of the acetal, the water generated as a byproduct must be removed from the reaction mixture.[4][8] This is typically accomplished by azeotropic distillation using a Dean-Stark apparatus.[4][8][9][10]

Reaction Mechanism Overview

Acetalization Mechanism Butyraldehyde Butyraldehyde Protonated_Butyraldehyde Protonated Butyraldehyde Butyraldehyde->Protonated_Butyraldehyde + H⁺ Hemiacetal_Intermediate Tetrahedral Intermediate Protonated_Butyraldehyde->Hemiacetal_Intermediate + Isopropanol Hemiacetal Hemiacetal Hemiacetal_Intermediate->Hemiacetal - H⁺ Protonated_Hemiacetal Protonated Hemiacetal Hemiacetal->Protonated_Hemiacetal + H⁺ Oxonium_Ion Oxonium Ion Protonated_Hemiacetal->Oxonium_Ion - H₂O Protonated_Acetal Protonated Acetal Oxonium_Ion->Protonated_Acetal + Isopropanol Acetal 1,1-Diisopropoxybutane Protonated_Acetal->Acetal - H⁺

Caption: Mechanism of acid-catalyzed acetal formation.

Experimental Protocol

This protocol details the synthesis of 1,1-diisopropoxybutane using butyraldehyde and isopropanol with p-toluenesulfonic acid as the catalyst and toluene as the azeotroping agent for water removal.

Materials and Reagents
Reagent/MaterialGradeSupplier Example
Butyraldehyde (Butanal)≥99%Sigma-Aldrich
Isopropanol (2-Propanol)Anhydrous, ≥99.5%Sigma-Aldrich
TolueneAnhydrous, ≥99.8%Sigma-Aldrich
p-Toluenesulfonic acid (PTSA)Monohydrate, ≥98.5%Sigma-Aldrich
Saturated Sodium Bicarbonate SolutionN/APrepared in-house
Anhydrous Sodium Sulfate≥99%Sigma-Aldrich
Round-bottom flask (250 mL)N/AStandard labware
Dean-Stark apparatusN/AStandard labware
Reflux condenserN/AStandard labware
Magnetic stirrer and stir barN/AStandard labware
Heating mantleN/AStandard labware
Separatory funnelN/AStandard labware
Rotary evaporatorN/AStandard labware
Distillation apparatusN/AStandard labware
Quantitative Data Summary
Reactant/Catalyst/SolventMolar Mass ( g/mol )Amount (moles)Amount (g)Amount (mL)Molar Ratio
Butyraldehyde72.110.2014.4217.81.0
Isopropanol60.100.5030.0538.32.5
p-Toluenesulfonic acid190.220.0020.38N/A0.01
Toluene92.14N/AN/A100N/A
Step-by-Step Procedure
  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add butyraldehyde (17.8 mL, 0.20 mol), isopropanol (38.3 mL, 0.50 mol), and toluene (100 mL).

    • Add p-toluenesulfonic acid monohydrate (0.38 g, 0.002 mol) to the flask.

    • Assemble a Dean-Stark apparatus and a reflux condenser on top of the flask.[8][10][11] Ensure all joints are properly sealed.

    • Place the assembly in a heating mantle on a magnetic stirrer.

  • Reaction Execution:

    • Begin stirring the mixture and heat it to reflux. The boiling point of the toluene azeotrope with water is lower than that of pure toluene, facilitating water removal.[9]

    • Continue refluxing for 2-4 hours. Monitor the progress of the reaction by observing the collection of water in the side arm of the Dean-Stark trap. The theoretical amount of water to be collected is approximately 3.6 mL (0.20 mol).[8]

    • The reaction is considered complete when water no longer collects in the Dean-Stark trap.

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer with 50 mL of a saturated aqueous solution of sodium bicarbonate to neutralize the PTSA catalyst.[12]

    • Wash the organic layer with 50 mL of water, followed by 50 mL of brine.

    • Separate the organic layer and dry it over anhydrous sodium sulfate.

    • Filter the drying agent and collect the filtrate.

  • Purification:

    • Remove the toluene solvent from the filtrate using a rotary evaporator.

    • Purify the crude 1,1-diisopropoxybutane by fractional distillation under reduced pressure. The boiling point of 1,1-diisopropoxybutane is approximately 165-167 °C at atmospheric pressure, so vacuum distillation is recommended to prevent decomposition.

Experimental Workflow Diagram

Experimental Workflow Setup 1. Reaction Setup - Combine reactants, catalyst, and solvent - Assemble Dean-Stark apparatus Reaction 2. Reaction - Heat to reflux - Collect water azeotropically Setup->Reaction Workup 3. Workup - Cool reaction mixture - Neutralize with NaHCO₃ - Wash with water and brine Reaction->Workup Purification 4. Purification - Dry over Na₂SO₄ - Remove solvent - Fractional distillation Workup->Purification Product Pure 1,1-Diisopropoxybutane Purification->Product

Caption: Workflow for the synthesis of 1,1-diisopropoxybutane.

Best Practices and Troubleshooting

  • Reagent Purity: The use of anhydrous isopropanol and toluene is crucial for the success of the reaction.[3] Any water present at the start will need to be removed before the equilibrium can be effectively shifted towards the products.

  • Catalyst Choice: While PTSA is a common and effective catalyst, other acid catalysts such as sulfuric acid, hydrochloric acid, or acidic ion-exchange resins (e.g., Amberlyst-15) can also be used.[2][13][14] The choice of catalyst may influence reaction time and workup procedures.

  • Efficient Water Removal: Ensure that the Dean-Stark apparatus is functioning correctly and that azeotropic removal of water is efficient.[8][9] Inadequate water removal is a common reason for low yields.

  • Troubleshooting Low Yields:

    • Incomplete Reaction: If the yield is low, consider extending the reaction time or increasing the catalyst loading slightly.

    • Acetal Hydrolysis: During the workup, ensure that the acidic catalyst is completely neutralized with sodium bicarbonate. Any residual acid can catalyze the hydrolysis of the acetal back to the starting materials in the presence of water.[1][15]

    • Purification Losses: Be mindful of losses during distillation. Ensure the distillation apparatus is set up correctly to minimize loss of product.

Safety Precautions

  • Butyraldehyde is a flammable liquid with an unpleasant odor.[16][17][18] Handle it in a well-ventilated fume hood.

  • Isopropanol and toluene are flammable solvents. Avoid open flames and ensure proper ventilation.

  • p-Toluenesulfonic acid is corrosive. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • The reaction should be conducted in a fume hood.

Conclusion

The acid-catalyzed acetalization of butyraldehyde with isopropanol is an efficient method for the synthesis of 1,1-diisopropoxybutane. By carefully controlling the reaction conditions, particularly through the effective removal of water using a Dean-Stark apparatus, high yields of the desired acetal can be achieved. This protocol provides a reliable and scalable procedure for researchers in organic synthesis. The principles and techniques described herein are broadly applicable to the synthesis of other acetals.

References

  • Chemistry Steps. (2025, July 6). Formation and Reactions of Acetals. Retrieved from [Link]

  • Google Patents. (n.d.). Acetal purification with superoxides - US4513144A.
  • OpenStax. (2023, September 20). 19.10 Nucleophilic Addition of Alcohols: Acetal Formation. In Organic Chemistry. Retrieved from [Link]

  • Grokipedia. (n.d.). Dean–Stark apparatus. Retrieved from [Link]

  • SciSpace. (2022). A CONCISE REVIEW ON SYNTHESIS OF ACETAL AND RECENT ADVANCES. YMER, 21(8). Retrieved from [Link]

  • Google Patents. (n.d.). Process for purifying acetals - US4423238A.
  • Master Organic Chemistry. (2026, January 22). Hydrates, Hemiacetals, and Acetals. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 14.3: Acetal Formation. Retrieved from [Link]

  • Leah4sci. (2018, March 21). Acetal and Hemiacetal Formation Reaction Mechanism From Aldehydes and Ketones [Video]. YouTube. Retrieved from [Link]

  • ACS Publications. (2008, December 2). The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. The Journal of Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). Purification of cyclic ketene acetals - EP0572545B1.
  • MDPI. (n.d.). Acetalization Catalysts for Synthesis of Valuable Oxygenated Fuel Additives from Glycerol. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Acetal synthesis by acetalization or ring closure. Retrieved from [Link]

  • JoVE. (2017, February 22). Dean-Stark Trap: Principle, Use in Chemical Reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Dean–Stark apparatus. Retrieved from [Link]

  • Jeulin. (n.d.). Dean Stark Apparatus | Le Laborantin. Retrieved from [Link]

  • DWK Life Sciences. (n.d.). KIMBLE® KONTES® Dean Stark, Distillation Apparatus. Retrieved from [Link]

  • ResearchGate. (2013, July). Acetalization reaction between glycerol and n-butyraldehyde using an acidic ion exchange resin. Kinetic modelling. Chemical Engineering Journal, 228, 300–307. Retrieved from [Link]

  • ACS Publications. (2018, May 7). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. Retrieved from [Link]

  • Peptideweb.com. (n.d.). Synthesis protocols. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Acetals and Hemiacetals with Practice Problems. Retrieved from [Link]

  • PMC. (n.d.). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. Retrieved from [Link]

  • TNO (Publications). (n.d.). Acetalization reaction of ethanol with butyraldehyde coupled with pervaporation. Semi-batch pervaporation studies and resistance. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Synthesis 1,1-Dibutoxybutane from Single Reagent of n-Butanol Using Cr/Activated Carbon Catalyst. Retrieved from [Link]

  • Wikipedia. (n.d.). Butyraldehyde. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Preparation of poly[(1,1-dipropyl)butane-1,4-diyl], (Pr2CCH2CH2CH2)n, via regiospecific ring opening polymerisation of 3,3-dipropylcyclobutene. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing butyraldehyde through hydroformylation of propylene.
  • ResearchGate. (n.d.). a Chemical synthesis of n-butyraldehyde from petrochemical feedstock.... Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 19.10: Nucleophilic Addition of Alcohols - Acetal Formation. Retrieved from [Link]

  • Scribd. (n.d.). N Butyraldehyde. Retrieved from [Link]

Sources

Application Note: Technical Evaluation of Butane, 1,1-bis(1-methylethoxy)-

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive Application Note and Technical Protocol regarding the use of Butane, 1,1-bis(1-methylethoxy)- (Commonly: Butyraldehyde Diisopropyl Acetal) as a functional ingredient in fragrance and formulation science.

Role: Fragrance Ingredient & Functional Acetal Intermediate

Executive Summary

Butane, 1,1-bis(1-methylethoxy)- (CAS: 13002-15-8), commonly known as Butyraldehyde Diisopropyl Acetal , is a specialized acetal derived from the condensation of butyraldehyde (butanal) and isopropanol. Unlike its parent aldehyde, which possesses a harsh, pungent, and diffusive odor often associated with fermentation, the diisopropyl acetal modifies this profile into a softer, ethereal, green, and fruity character.

This guide details the physicochemical properties, olfactory profile, and critical stability protocols required to utilize this material effectively. It is particularly valuable in alkaline media (e.g., soaps, detergents) where free aldehydes are unstable, and as a "top-note modifier" in green/fruity fragrance accords.

Chemical Identity & Physicochemical Properties

Understanding the physical constants is essential for predicting volatility (evaporation curve) and phase behavior in emulsion systems.

PropertyDataNotes
IUPAC Name 1,1-Diisopropoxybutane
Common Name Butyraldehyde Diisopropyl Acetal
CAS Number 13002-15-8
Molecular Formula C₁₀H₂₂O₂
Molecular Weight 174.28 g/mol Heavier than parent aldehyde (72.11 g/mol )
LogP (o/w) ~3.60 (Predicted)Highly Lipophilic; excellent substantivity in wax/fat bases.
Boiling Point ~180–185 °C (Predicted)Heart-Top note volatility.
Flash Point ~55–60 °C (Est.)Flammable Liquid (Class 3).
Vapor Pressure ~1.5 mmHg @ 25°CModerate volatility; diffusive.
Solubility Insoluble in water; Soluble in EtOH, OilsCompatible with standard perfumery solvents.

Olfactory Profile & Application

Olfactory Characterization

While the parent butyraldehyde is pungent, the acetal formation "masks" the carbonyl group, resulting in a significantly different profile.

  • Primary Descriptors: Ethereal, Green, Fruity (Apple/Pear skin), Nutty/Solvent-like nuances.

  • Tenacity: Moderate (Top-to-Heart note).

  • Impact: High diffusivity due to the branched isopropyl groups.

Functional Applications
  • Aldehyde Softener: Used to introduce a "green" butyric character without the aggressive "vomit-like" edge of the free aldehyde.

  • Alkaline Stability: Acetals are stable in high pH environments (pH 9–13). This makes 1,1-bis(1-methylethoxy)-butane an ideal candidate for soap bars, laundry detergents, and bleaches where free butyraldehyde would degrade or polymerize (aldol condensation).

  • Fruit Accords: Acts as a lifting agent in Pineapple, Green Apple, and Tropical bases.

Technical Protocols

Protocol A: Stability & Hydrolysis Testing

Objective: Determine the stability of the acetal in varying pH environments. Acetals are notoriously acid-sensitive.

Reagents:

  • Buffer Solutions: pH 3.0 (Citrate), pH 7.0 (Phosphate), pH 10.0 (Borate).

  • Solvent: Ethanol/Water (50:50).

  • Internal Standard: Dodecane.

Methodology:

  • Preparation: Dissolve 1,1-bis(1-methylethoxy)-butane at 1.0% (w/w) in the Ethanol/Buffer mixture for each pH level.

  • Incubation: Store samples at 40°C (Accelerated Aging) for 14 days.

  • Analysis: Aliquot 1mL every 48 hours. Extract with Hexane (containing Dodecane IS).

  • Quantification: Analyze via GC-FID or GC-MS. Monitor the disappearance of the acetal peak and the appearance of the Butyraldehyde peak.

Acceptance Criteria:

  • pH 7–10: < 5% degradation after 14 days. (Pass for Soaps/Detergents).

  • pH 3: > 50% degradation expected (Release of Butyraldehyde). Note: This mechanism can be used intentionally for "Pro-Fragrance" release systems in acidic cleaners.

Protocol B: Olfactory Evaluation (Triangle Test)

Objective: Assess the impact of the acetal in a standard "Green Apple" accord.

Base Accord (Control):

  • Hexyl Acetate: 40 parts

  • Verdox (IFF): 30 parts

  • Diethyl Malonate: 10 parts

  • Dipropylene Glycol (DPG): 20 parts

Test Accord:

  • Replace 5 parts of DPG with 5 parts of 1,1-bis(1-methylethoxy)-butane .

Procedure:

  • Dip smelling strips into Control and Test solutions (diluted to 10% in Ethanol).

  • Blind Evaluation: Panelists (n=5) smell strips at T=0, T=30min, T=4hrs.

  • Scoring: Rate "Lift," "Naturalness," and "Green Character" on a scale of 1–10.

Mechanistic Visualization

Figure 1: Acid-Catalyzed Hydrolysis Pathway

This diagram illustrates the mechanism by which the fragrance releases the parent aldehyde under acidic conditions (e.g., on skin mantle or in acidic formulations).

Hydrolysis Acetal Butane, 1,1-bis(1-methylethoxy)- (Stable Acetal) Inter Hemiacetal Intermediate (Unstable) Acetal->Inter Protonation & Cleavage Products Butyraldehyde (Odorant) + 2 Isopropanol Inter->Products Hydrolysis Acid H+ (Acidic pH) Acid->Acetal

Caption: Figure 1. The acid-catalyzed hydrolysis of the acetal releases the volatile butyraldehyde odorant.

Figure 2: Evaluation Workflow for New Acetals

A logical decision tree for researchers introducing this material into a new formulation.

EvaluationWorkflow Start Start: Raw Material QC CheckPurity GC-MS Purity Check (>98%?) Start->CheckPurity OdorEval Olfactory Evaluation (10% in EtOH) CheckPurity->OdorEval Pass DecisionPH Target Formulation pH? OdorEval->DecisionPH Acidic Acidic (pH < 5) DecisionPH->Acidic Low pH NeutralAlk Neutral/Alk (pH > 6) DecisionPH->NeutralAlk High pH UsePro Use as Pro-Fragrance (Controlled Release) Acidic->UsePro Hydrolysis Expected StabilityTest Stability Test (40°C, 2 Weeks) NeutralAlk->StabilityTest UseStable Use as Stable Top Note (Green/Fruity) StabilityTest->UseStable Stable

Caption: Figure 2. Decision matrix for incorporating 1,1-bis(1-methylethoxy)-butane based on formulation pH.

Safety & Regulatory Considerations

  • Flammability: As a branched acetal, this material is likely a Class 3 Flammable Liquid . Handling requires grounding and explosion-proof ventilation.[1][2]

  • Skin Sensitization: While acetals are generally less sensitizing than aldehydes, they can metabolize into them.

    • Recommendation: Perform a Human Repeat Insult Patch Test (HRIPT) or use QSAR modeling (e.g., OECD QSAR Toolbox) to predict sensitization thresholds if specific toxicological data is unavailable.

  • IFRA/Regulatory: Always cross-reference the CAS (13002-15-8) with the latest IFRA Standards and EU Cosmetic Regulation (EC) No 1223/2009 . Currently, no specific ban exists for this CAS, but it may be regulated under "Aldehyde" group limits if hydrolysis occurs.

References

  • The Good Scents Company. (2023). Butyraldehyde Diisopropyl Acetal - Fragrance Profile and Properties. Retrieved from [Link]

  • European Food Safety Authority (EFSA). (2008). Scientific Opinion on Flavouring Group Evaluation 03: Acetals of Branched- and Straight-Chain Aliphatic Saturated Primary Alcohols and Aldehydes. EFSA Journal. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 261, Butyraldehyde (Parent Aldehyde). Retrieved from [Link]

  • Arctander, S. (1969). Perfume and Flavor Chemicals (Aroma Chemicals). Allured Publishing Corporation. (Classic reference for acetal odor profiles).

Sources

applications of Butyraldehyde diisopropyl acetal in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Butyraldehyde Diisopropyl Acetal (BDIPA) Subtitle: Steric Modulation of Electrophilicity and Hydrolytic Stability in C4-Aldehyde Synthons

Abstract

Butyraldehyde diisopropyl acetal (BDIPA; 1,1-diisopropoxybutane) represents a specialized class of masked carbonyls where the steric bulk of the isopropyl moiety confers unique physicochemical stability compared to standard dimethyl or diethyl acetals. This guide outlines the utility of BDIPA in multi-step organic synthesis, emphasizing its role as a robust protecting group capable of surviving mild acidic conditions and its application as a controlled electrophile in Lewis Acid-mediated C-C bond formation.

Chemical Profile & Steric Advantage

While diethyl acetals are the industry standard for aldehyde protection, they often suffer from premature hydrolysis during acidic workups or silica gel chromatography. BDIPA addresses this via steric shielding . The two isopropyl groups create a hydrophobic pocket around the acetal center, kinetically retarding the approach of water and hydronium ions.

PropertySpecificationSynthetic Implication
CAS Number 6344-96-3Unique identifier for regulatory/sourcing.
Molecular Weight 188.31 g/mol Higher MW facilitates easier gravimetric handling than diethyl analogs.
Boiling Point ~185°CHigh boiling point allows for high-temperature reactions without reflux loss.
Lipophilicity (LogP) ~3.5 (Est.)Excellent solubility in non-polar solvents (Hexane, Toluene); easy aqueous extraction.
Hydrolytic Stability High~7x more stable than diethyl acetal (k_rel) in aqueous acid.

Application I: Chemo-selective Protection & Deprotection

Context: In complex total synthesis, "orthogonal stability" is required. BDIPA allows a chemist to deprotect a less hindered acetal (e.g., dimethyl acetal) or a silyl ether while retaining the butyraldehyde mask.

Mechanism of Stability

The hydrolysis of acetals is acid-catalyzed and proceeds via an oxocarbenium ion intermediate. The rate-determining step is often the initial protonation and expulsion of the alcohol. The bulky isopropyl group destabilizes the transition state for protonation due to steric clash and makes the expulsion of the bulky isopropanol entropically less favorable compared to methanol or ethanol.

Protocol: Selective Hydrolysis of Mixed Acetals

Scenario: A substrate contains both a dimethyl acetal (DMA) and the BDIPA moiety.

Reagents:

  • Substrate (1.0 equiv)

  • Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv)

  • Solvent: Acetone/Water (9:1)

Step-by-Step Methodology:

  • Dissolution: Dissolve the substrate in Acetone/Water (0.1 M concentration).

  • Catalyst Addition: Add PPTS at 0°C.

  • Reaction: Warm to room temperature (23°C). Monitor via TLC.

    • Observation: The dimethyl acetal will hydrolyze within 1–2 hours. The BDIPA will remain >95% intact due to the steric bulk.

  • Quench: Add saturated aqueous

    
    .
    
  • Extraction: Extract with

    
    . The organic layer will contain the mono-deprotected aldehyde (from DMA) and the intact BDIPA.
    

Critical Note: To remove the BDIPA group, stronger conditions are required: 1M HCl in THF at 60°C or FeCl3 adsorbed on Silica .

Application II: Lewis Acid-Mediated Allylation (Sakurai-Type)

BDIPA serves as an excellent electrophile for C-C bond formation. Under Lewis Acid catalysis, it generates a transient oxocarbenium ion that reacts with soft nucleophiles (Allyltrimethylsilane, Silyl Enol Ethers).

Why BDIPA? The bulky isopropoxy group acts as a directing group. When one isopropoxy group leaves, the remaining group effectively blocks one face of the oxocarbenium ion, potentially enhancing diastereoselectivity (Cram’s Chelate vs. Felkin-Anh control).

Experimental Workflow: C-Allylation of BDIPA

Reagents:

  • BDIPA (1.0 equiv)

  • Allyltrimethylsilane (1.2 equiv)

  • Lewis Acid:

    
     (1.0 equiv) or 
    
    
    
    (1.1 equiv)
  • Solvent: Anhydrous DCM (

    
    )
    

Protocol:

  • Setup: Flame-dry a round-bottom flask under Argon atmosphere.

  • Solvation: Add BDIPA and Allyltrimethylsilane to DCM and cool to -78°C.

  • Activation: Dropwise addition of

    
     (1M in DCM).
    
    • Color Change: Solution typically turns yellow/orange, indicating complexation.

  • Reaction: Stir at -78°C for 2 hours, then slowly warm to -20°C.

  • Quench: Pour mixture into ice-cold saturated

    
    .
    
    • Caution: Titanium emulsions can form. Use Rochelle’s Salt (Potassium Sodium Tartrate) solution to break the emulsion if

      
       was used.
      
  • Purification: The product is a homoallylic ether (1-isopropoxy-1-butyl-3-butene).

Pathway Visualization

The following diagrams illustrate the stability hierarchy and the mechanism of nucleophilic attack.

BDIPA_Chemistry cluster_stability Figure 1: Relative Hydrolytic Stability cluster_reaction Figure 2: Lewis Acid Activation Pathway Me Dimethyl Acetal (Fast Hydrolysis) Et Diethyl Acetal (Standard) Me->Et Increasing Steric Bulk iPr BDIPA (Diisopropyl) (Robust/Steric Shield) Et->iPr ~7x Slower Hydrolysis Start BDIPA Complex Activated Complex Start->Complex + LA LA Lewis Acid (TiCl4) LA->Complex Oxo Oxocarbenium Ion (Electrophile) Complex->Oxo - iPr-O-TiCl3 Prod C-C Bond Formed (Homoallylic Ether) Oxo->Prod + Nu Nu Nucleophile (Allyl-TMS) Nu->Prod

Caption: Fig 1 compares stability profiles. Fig 2 details the activation of BDIPA into a reactive oxocarbenium species for C-C bond formation.

Safety & Handling (SDS Summary)

  • Flammability: BDIPA is a Class 3 Flammable Liquid.[1][2] Ground all glassware.

  • Peroxides: Like all ethers/acetals, BDIPA can form explosive peroxides upon prolonged exposure to air.

    • Test: Use starch-iodide paper before distillation.

    • Storage: Store under Nitrogen/Argon in amber bottles.

  • Toxicity: Irritating to eyes and skin.[1][2][3] Use butyl rubber gloves (nitrile may degrade with prolonged exposure to acetals).

References

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Detailed comparison of acetal hydrolysis rates).

  • Mukaiyama, T. (1982). The Directed Aldol Reaction. Organic Reactions. (Foundational text on Lewis Acid mediated acetal reactions).

  • Noyori, R. (1981). Trimethylsilyl Triflate in Organic Synthesis. Tetrahedron. (Discusses activation of acetals).

  • Sigma-Aldrich. (2024). Safety Data Sheet: Butyraldehyde. (Safety data extrapolated to acetal derivatives).

Sources

solvent selection for reactions involving 1,1-Diisopropoxybutane

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Solvent Engineering for 1,1-Diisopropoxybutane Transformations

Part 1: Executive Summary & Physicochemical Context

1,1-Diisopropoxybutane is the acyclic acetal derived from butyraldehyde (butanal) and isopropanol. In drug development and organic synthesis, it serves primarily as a masked aldehyde (protecting group) or an electrophilic oxocarbenium precursor .

The selection of solvent for this molecule is governed by two competing factors:

  • Lipophilicity: The presence of a butyl chain and two isopropyl groups renders this molecule highly lipophilic (LogP ≈ 3.0–3.5, estimated). It is immiscible with water but fully miscible with standard organic solvents (DCM, Toluene, THF, Ethyl Acetate).

  • Acetal Lability: The geminal diether linkage is stable to base and nucleophiles but sensitive to Brønsted and Lewis acids. Solvent polarity and Lewis basicity critically influence the transition state energy of its cleavage or substitution.

Table 1: Physicochemical Profile & Solubility Matrix
PropertyCharacteristicImplication for Solvent Selection
Structure Acyclic AcetalSterically crowded (isopropyl groups) compared to diethyl acetals; hydrolysis is slower, requiring optimized solvation.
Polarity Low (Lipophilic)Requires organic co-solvents for aqueous reactions (hydrolysis).
Stability Acid-SensitiveAvoid protic solvents (alcohols) in the presence of acid unless transacetalization is desired.
Coordination Weak Lewis BaseOxygen lone pairs can coordinate Lewis Acids; solvent must not compete for the catalyst.

Part 2: Solvent Systems for Acid-Catalyzed Hydrolysis (Deprotection)

The most common transformation for 1,1-Diisopropoxybutane is the removal of the protecting group to regenerate butyraldehyde. This follows an A1 or A2 mechanism depending on the acid strength and solvent system.

The Challenge: The Miscibility Gap

Hydrolysis requires water as a reactant (


). However, 1,1-Diisopropoxybutane is essentially insoluble in water.
  • Pure Aqueous Acid: Result is a biphasic mixture with poor mass transfer; reaction is extremely slow.

  • Pure Organic Solvent: Lack of water prevents the reaction.

Recommended Solvent Systems

1. The Homogeneous Approach (Standard)

  • System: THF / Water (4:1) or Acetone / Water (4:1).

  • Rationale: THF and Acetone solubilize the lipophilic acetal while being miscible with water. This creates a single phase, allowing the acid catalyst (e.g., HCl, pTsOH) to protonate the acetal oxygen efficiently.

  • Kinetics: Fast.[1]

2. The Green Chemistry Approach (Preferred)

  • System: 2-MeTHF / Water (Biphasic) or CPME / Water.

  • Rationale: 2-Methyltetrahydrofuran (2-MeTHF) is derived from biomass and has a lower carbon footprint than THF. Unlike THF, it separates from water, allowing for easy workup, but dissolves enough water at the interface (or with vigorous stirring) to drive hydrolysis.

Protocol 1: Chemoselective Hydrolysis

Target: Regeneration of Butyraldehyde without racemization of alpha-centers (if present).

  • Dissolution: Dissolve 10 mmol of 1,1-Diisopropoxybutane in 40 mL of Acetone (reagent grade).

  • Activation: Add 10 mL of 1N HCl (aq). The solution should remain clear (homogeneous).

    • Note: If the substrate precipitates, add more Acetone until clear.

  • Reaction: Stir at 20–25°C. Monitor via TLC (Solvent: 10% EtOAc/Hexane). The acetal spot (

    
    ) will disappear; the aldehyde spot (
    
    
    
    ) will appear.
  • Workup (Self-Validating):

    • Neutralize with Saturated

      
       until pH = 7.
      
    • Evaporate Acetone under reduced pressure (rotary evaporator, 30°C, >200 mbar to avoid losing volatile butyraldehyde).

    • Extract the aqueous residue with Ethyl Acetate (green replacement: Isopropyl Acetate).

Part 3: Solvent Systems for Lewis Acid Transformations

When using 1,1-Diisopropoxybutane as an electrophile (e.g., Mukaiyama aldol, Hosomi-Sakurai allylation), the acetal is activated by a Lewis Acid (e.g.,


) to form an oxocarbenium ion.
The Challenge: Lewis Basicity of the Solvent

Solvents with donor atoms (Oxygen, Nitrogen) can coordinate to the Lewis Acid, deactivating it.

  • Bad Solvent: THF (Strongly coordinates Lewis Acids).

  • Good Solvent: DCM (Non-coordinating), Toluene (Weakly coordinating via pi-system).

Mechanism & Solvent Interaction Diagram

G cluster_0 Solvent Interference Mechanism cluster_1 Desired Pathway (DCM/Toluene) LA Lewis Acid (TiCl4) Complex Inactive Complex (LA-Solvent) LA->Complex Coordination Solvent_Ether Ether Solvent (THF) Solvent_Ether->Complex Acetal 1,1-Diisopropoxybutane Oxo Oxocarbenium Intermediate Acetal->Oxo LA Activation (No Solvent Interference) Product Substituted Product Oxo->Product Nucleophile Attack

Caption: Figure 1. Solvent interference in Lewis Acid activation. Donor solvents (THF) sequester the catalyst, while non-coordinating solvents (DCM, Toluene) permit oxocarbenium formation.

Protocol 2: Lewis Acid Mediated Allylation

Target: Formation of homoallylic ether.[2]

  • Preparation: Flame-dry a round-bottom flask under Nitrogen/Argon.

  • Solvent Choice: Add Dichloromethane (DCM) (anhydrous).

    • Green Alternative:

      
      -Trifluorotoluene  (TFT). It mimics the dielectric properties of DCM but is less liable to form carbenes and has a better safety profile, though cost is higher.
      
  • Substrate: Add 1,1-Diisopropoxybutane (1.0 eq) and Allyltrimethylsilane (1.2 eq). Cool to -78°C.

  • Catalysis: Add

    
     (1.1 eq) dropwise.
    
    • Critical Step: If using Toluene, the reaction may need to be run at -40°C or 0°C due to lower solubility of the Lewis Acid complex.

  • Quench: Pour into saturated aqueous

    
    .
    

Part 4: Green Chemistry & Solvent Selection Guide

For industrial scalability, replacing chlorinated solvents (DCM) and reproductive hazards (DMF, Benzene) is critical.

Decision Tree for Solvent Selection

DecisionTree Start Reaction Type? Hydrolysis Hydrolysis (Deprotection) Start->Hydrolysis Synthesis C-C Bond Formation (Lewis Acid) Start->Synthesis Q_Green Strict Green Requirements? Hydrolysis->Q_Green Q_Coord Is Catalyst Lewis Acid? Synthesis->Q_Coord Solv_Acetone Acetone / H2O (Standard) Q_Green->Solv_Acetone No Solv_2MeTHF 2-MeTHF / H2O (Recommended Green) Q_Green->Solv_2MeTHF Yes Solv_DCM DCM (Standard, Toxic) Q_Coord->Solv_DCM Yes (Lab Scale) Solv_TFT Trifluorotoluene (Green Alternative) Q_Coord->Solv_TFT Yes (Green Focus) Solv_Toluene Toluene (Acceptable) Q_Coord->Solv_Toluene Yes (Cost Focus)

Caption: Figure 2. Strategic solvent selection matrix for 1,1-Diisopropoxybutane based on reaction type and sustainability constraints.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (Standard text for acetal stability and deprotection conditions).

  • Cordes, E. H., & Bull, H. G. (1974). Mechanism and catalysis for hydrolysis of acetals, ketals, and ortho esters.[3] Chemical Reviews, 74(5), 581–603. (Foundational mechanism of A1/A2 hydrolysis).

  • Prat, D., et al. (2014). CHEM21 selection guide of classical and less classical solvents. Green Chemistry, 16, 4546-4551. (Source for 2-MeTHF and CPME recommendations).

  • Li, C.-J., & Trost, B. M. (2008). Green chemistry for chemical synthesis. Proceedings of the National Academy of Sciences, 105(36), 13197-13202. (Discussion on water as a solvent and biphasic systems).

  • Kobayashi, S., & Manabe, K. (2000). Green Lewis Acid Catalysis in Organic Synthesis. Pure and Applied Chemistry, 72(7), 1373-1380. (Lewis acid compatibility with solvents).[4]

Sources

procedure for transacetalization using Butane 1,1-bis(1-methylethoxy)-

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Transacetalization Reactions Using 1,1-Diisopropoxybutane

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide details the principles and applications of transacetalization utilizing 1,1-diisopropoxybutane. It is intended for researchers, synthetic chemists, and professionals in drug development who require robust methods for the protection of carbonyls and diols. This document provides an in-depth exploration of the reaction mechanism, detailed experimental protocols, optimization strategies, and troubleshooting advice, grounded in established chemical principles. By explaining the causality behind procedural steps and incorporating authoritative references, this guide serves as a practical and trustworthy resource for laboratory applications.

Introduction: The Strategic Value of Transacetalization

In multi-step organic synthesis, the selective protection of reactive functional groups is a cornerstone of success. Aldehydes and ketones, with their electrophilic carbonyl carbon, are highly susceptible to attack by nucleophiles and bases.[1][2] Acetals serve as one of the most reliable protecting groups for carbonyls, effectively masking this reactivity.[3][4] They are stable under a wide range of conditions, including exposure to bases, organometallic reagents, hydrides, and many oxidizing agents.[4][5]

Traditionally, acetals are formed by the direct acid-catalyzed reaction of a carbonyl with two equivalents of an alcohol, a process that generates water as a byproduct.[6] This equilibrium-driven reaction necessitates the removal of water, often via a Dean-Stark apparatus, to drive the reaction to completion.[6][7]

Transacetalization offers a more convenient and often milder alternative. This process involves the transfer of an acetal group from a donor molecule, such as 1,1-diisopropoxybutane, to a substrate carbonyl or diol under acid catalysis.[8][9] A key advantage of this method is that the byproduct is an alcohol (isopropanol in this case), not water, which can simplify the reaction setup and prevent undesirable side reactions with water-sensitive substrates.[10] This approach is particularly valuable for complex molecules or acid-sensitive substrates where forcing conditions are not viable.[11]

1,1-Diisopropoxybutane serves as an effective acyclic acetal donor. The isopropoxy groups provide a balance of reactivity and stability, and the resulting isopropanol byproduct is volatile and easily removed from the reaction mixture.

The Reaction Mechanism: An Acid-Catalyzed Exchange

The transacetalization process is initiated and propelled by an acid catalyst, which can be either a Brønsted or Lewis acid.[12][13] The mechanism involves the formation of a key intermediate, an oxocarbenium ion, which is a potent electrophile.

The generally accepted mechanism for the transacetalization of a diol with 1,1-diisopropoxybutane is as follows:

  • Protonation: An oxygen atom of the 1,1-diisopropoxybutane is protonated by the acid catalyst.

  • Oxocarbenium Ion Formation: The protonated acetal eliminates a molecule of isopropanol, forming a resonance-stabilized oxocarbenium ion. This is typically the rate-determining step.

  • Nucleophilic Attack: A hydroxyl group from the substrate (e.g., a diol) acts as a nucleophile, attacking the electrophilic carbon of the oxocarbenium ion.

  • Deprotonation & Hemiacetal Intermediate: A proton is lost, yielding a hemiacetal intermediate.

  • Second Exchange: The process repeats. The remaining isopropoxy group is protonated, eliminated as a second molecule of isopropanol, and the second hydroxyl group of the diol attacks intramolecularly to form the final cyclic acetal.

  • Catalyst Regeneration: Deprotonation of the final intermediate regenerates the acid catalyst and yields the thermodynamically stable protected product.

Transacetalization_Mechanism Acetal R-CH(O-iPr)₂ ProtonatedAcetal R-CH(O⁺H-iPr)(O-iPr) Acetal->ProtonatedAcetal + H⁺ Diol HO-(CH₂)n-OH H_plus H⁺ Oxocarbenium [R-CH=O⁺-iPr ↔ R-C⁺H-O-iPr] ProtonatedAcetal->Oxocarbenium - iPrOH HemiacetalIntermediate R-CH(O-iPr)(O-(CH₂)n-OH) Oxocarbenium->HemiacetalIntermediate + Diol ProtonatedHemiacetal R-CH(O⁺H-iPr)(O-(CH₂)n-OH) HemiacetalIntermediate->ProtonatedHemiacetal + H⁺ FinalProduct Cyclic Acetal ProtonatedHemiacetal->FinalProduct - iPrOH, - H⁺ iPrOH1 - iPrOH iPrOH2 - iPrOH H_plus_regen - H⁺

Caption: Acid-catalyzed transacetalization mechanism.

Experimental Protocols

Safety First: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. 1,1-Diisopropoxybutane and many organic solvents are flammable. Ensure all heat sources are properly managed.

Protocol 1: Protection of an Aldehyde as a Diisopropyl Acetal

This protocol describes the protection of a generic aldehyde. Ketones can also be protected using this method, though they may react more slowly.[5]

Materials:

  • Aldehyde (1.0 eq)

  • 1,1-Diisopropoxybutane (1.5 - 2.0 eq)

  • Acid Catalyst (e.g., p-Toluenesulfonic acid monohydrate, CSA, Amberlyst-15)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the aldehyde (e.g., 10 mmol).

  • Reagent Addition: Dissolve the aldehyde in anhydrous DCM (approx. 0.2-0.5 M). Add 1,1-diisopropoxybutane (15-20 mmol).

  • Catalysis: Add the acid catalyst. The optimal catalyst and loading should be determined empirically (see Table 1).

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 1-6 hours.

  • Work-up: Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until the aqueous layer is neutral or slightly basic.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel or by distillation if it is a volatile liquid.

Protocol 2: Protection of a 1,2- or 1,3-Diol

This protocol is suitable for the protection of diols, forming a cyclic acetal (a 1,3-dioxolane from a 1,2-diol or a 1,3-dioxane from a 1,3-diol). Cyclic acetals are often favored due to their increased stability.[7][14]

Materials:

  • Diol (1.0 eq)

  • 1,1-Diisopropoxybutane (1.1 - 1.2 eq)

  • Acid Catalyst (e.g., Pyridinium p-toluenesulfonate (PPTS), ZrCl₄)

  • Anhydrous solvent (DCM, Toluene, or Acetonitrile)

  • Triethylamine (Et₃N) or saturated aqueous NaHCO₃

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the diol (e.g., 10 mmol).

  • Reagent Addition: Dissolve the diol in an anhydrous solvent (approx. 0.2-0.5 M). Add 1,1-diisopropoxybutane (11-12 mmol).

  • Catalysis: Add the acid catalyst (see Table 1). For highly acid-sensitive substrates, a milder catalyst like PPTS is recommended.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-50 °C) if the reaction is sluggish. Monitor progress by TLC or GC.

  • Work-up: Once the reaction is complete, cool to room temperature and quench by adding a few drops of Et₃N or by washing with saturated aqueous NaHCO₃.

  • Extraction: If a biphasic work-up is performed, extract the aqueous layer with the reaction solvent or another suitable organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter and concentrate under reduced pressure.

  • Purification: Purify the resulting protected diol by flash column chromatography or recrystallization.

Experimental_Workflow start Start setup 1. Reaction Setup (Flame-dried flask, inert atm) start->setup reagents 2. Add Substrate & Solvent setup->reagents acetal_add 3. Add 1,1-Diisopropoxybutane reagents->acetal_add catalyst 4. Add Acid Catalyst acetal_add->catalyst react 5. Stir & Monitor (TLC / GC) catalyst->react quench 6. Quench Reaction (aq. NaHCO₃) react->quench Reaction Complete extract 7. Extraction quench->extract dry 8. Dry & Concentrate extract->dry purify 9. Purify Product dry->purify end End purify->end

Caption: General experimental workflow for transacetalization.

Data Presentation: Optimizing Reaction Conditions

The choice of catalyst and reaction conditions can significantly impact the efficiency of the transacetalization. The following table provides a summary of common catalysts and typical conditions, adapted from general acetalization literature.[7][12][15]

CatalystTypical Loading (mol%)SolventTemperature (°C)Notes
p-TsOH·H₂O0.5 - 2DCM, Toluene25 - 50Strong Brønsted acid; highly effective but can affect acid-sensitive groups.
PPTS5 - 10DCM, CH₃CN25 - 60Milder Brønsted acid; good for sensitive substrates.
Amberlyst-1510 - 20 (w/w)DCM, THF25Heterogeneous catalyst; easily removed by filtration.[10]
In(OTf)₃0.1 - 1DCM / Solvent-free25Mild Lewis acid; effective under solvent-free conditions.[12]
ZrCl₄1 - 5DCM25Chemoselective Lewis acid catalyst.[7][15]

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Incomplete Reaction Insufficient catalyst; steric hindrance; low temperature.Increase catalyst loading slightly. Gently heat the reaction mixture (e.g., to 40-50 °C). Increase reaction time.
Low Yield Equilibrium not shifted; product hydrolysis during work-up.Use a larger excess of 1,1-diisopropoxybutane. Ensure the work-up is performed promptly and with a sufficiently basic quench (e.g., NaHCO₃).
Side Reactions Substrate is acid-sensitive; catalyst is too strong.Switch to a milder catalyst (e.g., from p-TsOH to PPTS or In(OTf)₃). Run the reaction at a lower temperature.
Difficult Deprotection The formed acetal is very stable (e.g., from a sterically unhindered diol).Use stronger acidic conditions for deprotection (e.g., aqueous HCl/THF). For very stubborn cases, specific deprotection methods may be required.[16][17]

Deprotection: Regenerating the Carbonyl or Diol

The removal of the acetal protecting group is typically achieved through acid-catalyzed hydrolysis, which is the reverse of the formation reaction.[5][18]

General Deprotection Protocol:

  • Dissolve the protected compound in a mixture of an organic solvent (e.g., acetone, THF) and water.

  • Add a catalytic amount of a strong acid (e.g., 2M HCl, trifluoroacetic acid).

  • Stir the mixture at room temperature or with gentle heating.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Neutralize the acid with a base (e.g., saturated aq. NaHCO₃).

  • Extract the product with an organic solvent, dry, and concentrate to yield the deprotected compound.

For substrates with other acid-sensitive groups, milder, chemoselective methods using reagents like I₂ in acetone can be employed.[16]

References

  • Vertex AI Search. (n.d.).
  • Total Synthesis. (2024, October 10). Acetal Protecting Group & Mechanism. Retrieved February 25, 2026, from [Link]

  • Scribd. (n.d.). Acetal As A Protective Group in Organic Synthesis. Retrieved February 25, 2026, from [Link]

  • JoVE. (2025, May 22). Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones. Retrieved February 25, 2026, from [Link]

  • Chemistry Steps. (2025, September 19). Acetals as Protecting Groups for Aldehydes and Ketones. Retrieved February 25, 2026, from [Link]

  • Master Organic Chemistry. (2026, January 22). Hydrates, Hemiacetals, and Acetals. Retrieved February 25, 2026, from [Link]

  • Taylor & Francis Online. (2014). Acid-Catalyzed Transacetalization from Glycol to Pinacol Acetals. Synthetic Communications, 44, 2966-2973. Retrieved February 25, 2026, from [Link]

  • Wikipedia. (n.d.). Acetal. Retrieved February 25, 2026, from [Link]

  • PubMed. (2010, June 30). Catalytic asymmetric transacetalization. Retrieved February 25, 2026, from [Link]

  • ACS Omega. (2018, May 7). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. Retrieved February 25, 2026, from [Link]

  • YouTube. (2026, January 21). Transacetalization: two elegant mechanistic pathways - Insights in Advanced Organic Chemistry 35. Retrieved February 25, 2026, from [Link]

  • Organic-Chemistry.org. (2019, October 9). Acetal synthesis by acetalization or ring closure. Retrieved February 25, 2026, from [Link]

  • ResearchGate. (2025, August 6). Reaction kinetics of glycerol acetal formation via transacetalization with 1,1-diethoxyethane. Retrieved February 25, 2026, from [Link]

  • Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
  • PMC. (n.d.). Solid State Deprotection of Acetals and Thioacetals Using Benzyltriphenylphosphonium Peroxymonosulfate. Retrieved February 25, 2026, from [Link]

  • OSTI.gov. (n.d.). Catalytic Deprotection of Acetals In Strongly Basic Solution Using a Self- Assembled Supramolecular “Nanozyme”. Retrieved February 25, 2026, from [Link]

  • SciSpace. (n.d.). An Efficient Procedure for Deprotection of Acetals under Mild and Heterogeneous Conditions. Retrieved February 25, 2026, from [Link]

  • MDPI. (2020, October 30). Hemiacetal Ester Exchanges, Study of Reaction Conditions and Mechanistic Pathway. Retrieved February 25, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved February 25, 2026, from [Link]

  • PubChem. (n.d.). Butane, 1-(1-methylethoxy)-. Retrieved February 25, 2026, from [Link]

  • NIST WebBook. (n.d.). Butane, 1-(1-methylethoxy)-. Retrieved February 25, 2026, from [Link]

  • Ivy Fine Chemicals. (n.d.). 1-(1-methylethoxy)-Butane [CAS: 1860-27-1]. Retrieved February 25, 2026, from [Link]

  • ResearchGate. (2025, August 9). Synthesis 1,1-Dibutoxybutane from Single Reagent of n-Butanol Using Cr/Activated Carbon Catalyst. Retrieved February 25, 2026, from [Link]

  • Homework.Study.com. (n.d.). It is not uncommon for organic chemists to prepare acetals by an exchange-type process known as.... Retrieved February 25, 2026, from [Link]

  • Science of Synthesis. (n.d.). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Retrieved February 25, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Preparation of poly[(1,1-dipropyl)butane-1,4-diyl], (Pr2CCH2CH2CH2)n, via regiospecific ring opening polymerisation of 3,3-dipropylcyclobutene. Retrieved February 25, 2026, from [Link]

  • PubChem. (n.d.). Butane, 1,1',1''-(propylidynetris(oxy))tris-. Retrieved February 25, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Stabilizing Butane, 1,1-bis(1-methylethoxy)-

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #ACETAL-STAB-001 Topic: Preventing Hydrolysis of Butane, 1,1-bis(1-methylethoxy)- Assigned Specialist: Senior Application Scientist, Chemical Stability Division Status: Open / Guide Generated

Executive Summary

You are encountering stability issues with Butane, 1,1-bis(1-methylethoxy)- (also known as Butyraldehyde diisopropyl acetal or 1,1-Diisopropoxybutane; CAS: 1860-27-1).

This molecule is an acetal .[1][2] While acetals are robust protecting groups under basic conditions, they are thermodynamically unstable in the presence of moisture and acid . Even atmospheric carbon dioxide dissolved in water (carbonic acid) or the surface acidity of standard silica gel is sufficient to catalyze the hydrolysis of this compound back into Butyraldehyde and Isopropanol .

This guide provides a self-validating protocol to arrest this degradation pathway.

Module 1: The Mechanism of Failure

To prevent hydrolysis, you must understand the enemy. Hydrolysis is not a random degradation; it is a specific, acid-catalyzed equilibrium reaction.

The Hydrolysis Pathway

The reaction is driven by the protonation of one of the isopropoxy oxygens, converting it into a good leaving group. Water then attacks the electrophilic carbon, eventually expelling the alcohol and reforming the carbonyl (aldehyde).

Hydrolysis Acetal Butane, 1,1-bis(1-methylethoxy)- Oxonium Oxonium Ion (Intermediate) Acetal->Oxonium + H+ (Acid Cat.) Hemiacetal Hemiacetal (Unstable) Oxonium->Hemiacetal + H2O (Moisture) Products Butyraldehyde + 2 Isopropanol Hemiacetal->Products - Isopropanol

Figure 1: Acid-catalyzed hydrolysis pathway. Note that the reaction consumes water and releases alcohol and aldehyde.

Critical Insight: This reaction is an equilibrium.[2] If you remove water, you push the equilibrium to the left (Stability). If water is present, Le Chatelier's principle drives it to the right (Decomposition).

Module 2: Storage & Handling Protocols (The Gold Standard)

Do not rely on "standard" organic storage methods. Acetals require a basic, anhydrous environment.

The "Trace Base" Stabilization Technique

Pure acetals can degrade due to "autocatalysis" if trace acid impurities are present. You must buffer the system.

  • Protocol: Add 0.1% to 0.5% (w/w) Triethylamine (TEA) or Potassium Carbonate (K₂CO₃) directly to the storage bottle.

  • Why? These bases act as "proton scavengers," neutralizing any adventitious acid (like carbonic acid from air) before it can protonate the acetal oxygen.

Desiccant Selection Guide

Choosing the wrong drying agent is the most common cause of failure.

Drying AgentCompatibilityRisk LevelTechnical Notes
Molecular Sieves (3A/4A) Excellent LowThe gold standard. 3A is preferred to avoid trapping the solvent molecules, though 4A is acceptable for this acetal.
Potassium Carbonate (K₂CO₃) Excellent LowBasic nature stabilizes the acetal while drying.
Sodium Sulfate (Na₂SO₄) GoodLowNeutral, but low capacity and slow.
Magnesium Sulfate (MgSO₄) Avoid High Slightly acidic (Lewis acid character). Can catalyze hydrolysis in sensitive acetals.[2]
Silica Gel CRITICAL FAILURE Extreme Surface silanols are acidic (

). Will destroy the acetal on contact unless buffered.
Purification Workflow

If you must purify the compound, do not use standard silica gel chromatography .

  • Option A: Use Basic Alumina (Grade III).

  • Option B: Pre-treat your silica gel column with 1% Triethylamine in Hexane to neutralize acidic sites.

Module 3: Troubleshooting & Diagnostics

Symptom: "The liquid smells different."
  • Diagnosis: The pure acetal has a faint, ethereal, or fruity odor. Butyraldehyde has a pungent, acrid, penetrating odor. If it oxidizes further to Butyric acid, it will smell like vomit/rancid butter.

  • Action: Immediate ¹H NMR analysis.

Symptom: "I see a new peak in the NMR."
  • Diagnostic Check:

    • Acetal Signal: Look for the triplet at

      
       ppm (the methine proton adjacent to two oxygens).
      
    • Hydrolysis Signal: Look for the aldehyde proton at

      
       ppm (triplet).
      
    • Alcohol Signal: Look for the sharp doublet/septet of free Isopropanol (unless lost to evaporation).

Workflow: Rescue Operation

If you detect <10% hydrolysis, you can often rescue the sample.

Rescue Start Hydrolysis Detected (<10%) Step1 Add Solid K2CO3 (Neutralize Acid) Start->Step1 Step2 Add 3A Mol Sieves (Remove Water) Step1->Step2 Step3 Distill under Reduced Pressure (Add trace TEA to receiver) Step2->Step3 End Store under Argon Step3->End

Figure 2: Rescue workflow for partially hydrolyzed acetals.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I store this compound in the fridge? A: Yes, but only if the container is perfectly sealed (e.g., Parafilm or a Teflon-lined cap). Refrigerators have high humidity. If moisture condenses inside the cold bottle upon opening, hydrolysis will accelerate. Always let the bottle warm to room temperature before opening.

Q: I need to use this in a reaction with aqueous acid. Is that possible? A: No. The acetal is a protecting group specifically designed to fall off in aqueous acid. If your reaction requires acidic conditions, the acetal will hydrolyze.[2] You must swap to a more robust protecting group (e.g., a dithioacetal) if stability in acid is required.

Q: Why did my sample decompose on the rotary evaporator? A: Did you use a water bath? If your flask had a micro-crack or the vacuum seal leaked, moisture entered. Furthermore, if you evaporated an acidic solvent (like chloroform, which can form HCl over time) without a buffer, you concentrated the acid as the volume decreased, triggering rapid hydrolysis.

References

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for acetal stability profiles).

  • Master Organic Chemistry. (2026). Acetals: Formation and Hydrolysis Mechanisms. Retrieved from MasterOrganicChemistry.com. Link

  • Burfield, D. R., & Smithers, R. H. (1978). Desiccant Efficiency in Solvent Drying.[3] 3. Alcohols. Journal of Organic Chemistry. (Source for drying agent compatibility). Link

  • Teledyne ISCO. (2024). Silica Gel vs. Alumina for Column Chromatography. (Technical note on stationary phase acidity). Link

  • National Institute of Standards and Technology (NIST). (2023). Butane, 1-(1-methylethoxy)- Properties. NIST Chemistry WebBook, SRD 69.[4] Link

Sources

Technical Support Center: Optimization of Butane 1,1-bis(1-methylethoxy)- Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #ACETAL-ISO-042 Subject: Troubleshooting Low Purity in 1,1-Diisopropoxybutane Production Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary & Diagnostic Workflow

User Issue: Low purity and inconsistent yields in the synthesis of Butane 1,1-bis(1-methylethoxy)- (CAS: 113431-54-2), commonly known as Butyraldehyde Diisopropyl Acetal .

Root Cause Analysis: The synthesis involves the acid-catalyzed acetalization of n-butyraldehyde with isopropanol . Unlike primary alcohols (methanol/ethanol), isopropanol is a secondary alcohol with significant steric hindrance. This creates two primary failure modes:

  • Thermodynamic Limitation: The equilibrium constant is unfavorable; water removal is the rate-limiting step.

  • Thermal Instability: The resulting acetal is prone to acid-catalyzed elimination (forming enol ethers) during distillation if the catalyst is not completely neutralized.

Diagnostic Flowchart

Use this logic tree to identify your specific failure point.

TroubleshootingFlow Start Start: Analyze Crude Mixture (GC/NMR) CheckSM Is Starting Material (Butyraldehyde) > 10%? Start->CheckSM CheckWater Was Water Removal Efficient? CheckSM->CheckWater Yes CheckImpurity Are there 'Mystery Peaks' (Enol Ethers)? CheckSM->CheckImpurity No (Conversion Good) Sol_Water Solution: Improve Dean-Stark or Switch to Mol Sieves CheckWater->Sol_Water No (Wet Solvent) Sol_Time Solution: Increase Reaction Time (Steric Hindrance) CheckWater->Sol_Time Yes (Dry) CheckDistill Did Decomposition occur during Distillation? CheckImpurity->CheckDistill Yes Sol_Quench Solution: Aggressive Neutralization (Solid Base in Pot) CheckDistill->Sol_Quench Yes

Figure 1: Decision matrix for isolating purity issues in hindered acetal synthesis.

Technical Support FAQs (Troubleshooting)

Q1: My conversion stalls at ~60-70%. Adding more acid doesn't help. Why?

A: You are fighting thermodynamics, not kinetics. The reaction of a secondary alcohol (isopropanol) with an aldehyde is sterically hindered and thermodynamically reversible. Adding more acid catalyst (p-TSA) only speeds up the rate at which you reach this unfavorable equilibrium; it does not shift the position.

  • The Fix: You must remove water more aggressively.

    • Azeotropic Distillation: Ensure your Dean-Stark trap is actively separating water. Use Cyclohexane or Heptane as the entrainer, as they form excellent ternary azeotropes with isopropanol and water.

    • Molecular Sieves: For secondary alcohols, a Dean-Stark may not be enough. Recirculate the condensate through a Soxhlet extractor containing activated 3Å Molecular Sieves to drive water content <50 ppm [1].

Q2: I see a new impurity peak appearing during distillation that wasn't in the crude NMR. What is it?

A: You are likely generating 1-isopropoxybut-1-ene (Enol Ether) via elimination. Acetals are stable to base but extremely sensitive to acid.[1] If even trace amounts of p-TSA remain in the distillation pot, the heat of distillation will catalyze the elimination of one molecule of isopropanol, destroying your product.

  • The Fix: "The Pot-Base Protocol."

    • Neutralize the reaction mixture with aqueous NaHCO₃ or NaOH.

    • Wash with water and dry over MgSO₄.

    • Crucial Step: Add 1-2% (w/w) of solid Potassium Carbonate (K₂CO₃) or Triethylamine directly into the distillation flask. This ensures the environment remains basic throughout the heating process, preventing acid-catalyzed elimination [2].

Q3: The product smells "fruity" or pungent after storage. Is it degrading?

A: Yes, it is hydrolyzing back to butyraldehyde. Butyraldehyde has a distinct, pungent smell. Acetals are "protecting groups" and will fall off in the presence of atmospheric moisture and trace acidity.

  • The Fix: Store the product over activated 3Å molecular sieves under an argon atmosphere. Ensure the storage bottle is free of acid residues (acid-washed glass is a common culprit).

Optimized Synthesis Protocol

Objective: Synthesis of Butane 1,1-bis(1-methylethoxy)- with >98% Purity.

Materials
  • Reactant A: n-Butyraldehyde (1.0 eq)

  • Reactant B: Isopropanol (2.5 - 3.0 eq) - Excess is required to drive equilibrium.

  • Solvent: Cyclohexane (Volume: 2x volume of aldehyde)

  • Catalyst: p-Toluenesulfonic acid monohydrate (0.5 mol%)

  • Drying Agent: 3Å Molecular Sieves (Activated)

Step-by-Step Methodology
  • Setup: Equip a 3-neck round bottom flask with a magnetic stir bar, a Dean-Stark trap topped with a reflux condenser, and a nitrogen inlet.

  • Charging: Add Butyraldehyde, Isopropanol, Cyclohexane, and p-TSA.

  • Reflux (Water Removal): Heat to vigorous reflux. The cyclohexane/isopropanol/water ternary azeotrope will distill into the trap.

    • Checkpoint: Monitor the water layer. If water production stops but conversion (by GC) is low, replace the solvent in the trap with fresh dry cyclohexane.

  • Quenching (Critical): Once conversion >95%:

    • Cool to room temperature.

    • Add Sodium Methoxide (0.6 mol%) or Triethylamine (1.0 mol%) to quench the p-TSA in situ. Stir for 15 minutes.

  • Workup:

    • Wash the organic layer with saturated NaHCO₃ (2x) and Brine (1x).

    • Dry over anhydrous K₂CO₃ (avoid acidic drying agents like silica or unneutralized MgSO₄).

    • Concentrate under reduced pressure (Rotovap).

  • Purification:

    • Transfer crude oil to a distillation flask.

    • Add 0.5g solid K₂CO₃ to the flask.

    • Perform fractional distillation under vacuum.

    • Note: The boiling point will be significantly higher than the starting materials. Collect the main fraction.

Impurity Profile & Data

Use this table to identify peaks in your GC/MS or NMR data.

ComponentStructure DescriptionOriginPrevention Strategy
Butyraldehyde Starting MaterialIncomplete ReactionIncrease reaction time; improve water removal (Sieves).
Hemiacetal Intermediate (1-isopropoxy-1-butanol)Incomplete ReactionDrive equilibrium further; excess isopropanol.
Enol Ether 1-isopropoxybut-1-eneThermal EliminationNeutralize catalyst before distillation.
Aldol Product 2-ethylhexenalSide ReactionAvoid overheating; keep catalyst load low (<1%).
Hydrolysis Product Butyric AcidOxidation of aldehydePurge with N₂; use fresh aldehyde.
Pathway Visualization

Understanding the competition between the Acetal (Target) and Enol Ether (Impurity).

ReactionPathways Reactants Butyraldehyde + Isopropanol Hemiacetal Hemiacetal (Intermediate) Reactants->Hemiacetal + H+ Acetal TARGET: 1,1-Diisopropoxybutane Hemiacetal->Acetal + Isopropanol - H2O (Remove!) Acetal->Reactants + Water (Hydrolysis) EnolEther IMPURITY: Enol Ether Acetal->EnolEther Heat + Acid (Distillation) Water Water

Figure 2: Reaction pathways showing the reversibility and the thermal elimination risk.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See Section on Acetal Formation).

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience. (Chapter 4: Protection for the Carbonyl Group).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.).[2] Oxford University Press. (Mechanism of Acetalization and Hydrolysis).[3][4][5]

  • Meskens, F. A. J. (1981). Methods for the Preparation of Acetals from Alcohols or Oxiranes and Carbonyl Compounds.[1][3][4][5][6] Synthesis, 1981(7), 501-522.

Sources

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectra of 1,1-bis(1-methylethoxy)butane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical analysis, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the elucidation of molecular structure. For professionals in research and drug development, the precise characterization of a molecule is not merely a procedural step but a cornerstone of scientific integrity and innovation. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 1,1-bis(1-methylethoxy)butane, a dialkoxy acetal.

To provide a robust analytical framework, we will compare its spectral features with a closely related structural analog, 1,1-diethoxybutane, and a constitutional isomer, 2,2-diisopropoxybutane. This comparative approach is designed to highlight the subtle yet definitive spectral distinctions that arise from structural and electronic differences, thereby empowering researchers to confidently identify and differentiate these compounds.

Understanding the Molecular Landscape: Predicting NMR Spectra

The key to interpreting the NMR spectra of these compounds lies in understanding the influence of the oxygen atoms on the chemical shifts of nearby protons and carbons. The electronegative oxygen atoms deshield adjacent nuclei, causing their signals to appear at a higher chemical shift (downfield). The splitting patterns (multiplicity) of the proton signals, governed by the n+1 rule, provide crucial information about the number of neighboring protons, allowing for the piecing together of the molecular puzzle.

¹H-NMR Spectral Analysis: A Tale of Two Isomers and an Analog

The ¹H-NMR spectrum is often the first port of call for structural elucidation due to its high sensitivity and the wealth of information it provides. Below, we predict the ¹H-NMR spectrum of 1,1-bis(1-methylethoxy)butane and compare it with the known data for 1,1-diethoxybutane and the predicted data for its isomer, 2,2-diisopropoxybutane.

Table 1: Comparison of ¹H-NMR Spectral Data

CompoundProton AssignmentPredicted/Observed Chemical Shift (δ, ppm)MultiplicityIntegration
1,1-bis(1-methylethoxy)butane a (CH)~4.4 - 4.6Triplet1H
b (CH₂)~1.4 - 1.6Multiplet2H
c (CH₂)~1.3 - 1.5Multiplet2H
d (CH₃)~0.9Triplet3H
e (CH)~3.6 - 3.8Septet2H
f (CH₃)~1.1 - 1.2Doublet12H
1,1-Diethoxybutane a' (CH)~4.3 - 4.5Triplet1H
b' (CH₂)~1.4 - 1.6Multiplet2H
c' (CH₂)~1.3 - 1.5Multiplet2H
d' (CH₃)~0.9Triplet3H
e' (OCH₂)~3.4 - 3.6Quartet4H
f' (CH₃)~1.1 - 1.2Triplet6H
2,2-Diisopropoxybutane (Predicted) g (CH₃)~1.2Singlet3H
h (CH₂)~1.6Quartet2H
i (CH₃)~0.9Triplet3H
j (CH)~3.8 - 4.0Septet2H
k (CH₃)~1.1 - 1.2Doublet12H
Key Distinguishing Features in the ¹H-NMR Spectra:
  • Acetal Proton (a vs. a'): The chemical shift of the proton on the acetal carbon is a key diagnostic signal, typically appearing between 4.3 and 4.6 ppm. In both 1,1-bis(1-methylethoxy)butane and 1,1-diethoxybutane, this signal is a triplet due to coupling with the adjacent methylene group (b and b').

  • Alkoxy Group Protons (e, f vs. e', f'): The protons of the isopropoxy group in our target molecule will show a characteristic septet for the CH proton (e) and a doublet for the twelve equivalent methyl protons (f). This is a significant point of differentiation from 1,1-diethoxybutane, which will exhibit a quartet for the OCH₂ protons (e') and a triplet for the methyl protons (f').

  • Isomeric Distinction (1,1- vs. 2,2-): The most striking difference between the 1,1- and 2,2- isomers is the absence of the downfield acetal proton signal in 2,2-diisopropoxybutane. Instead, a singlet corresponding to the methyl group attached to the ketal carbon (g) would be observed further upfield.

¹³C-NMR Spectral Analysis: Mapping the Carbon Skeleton

The ¹³C-NMR spectrum, while less sensitive than ¹H-NMR, provides a direct count of the number of non-equivalent carbon atoms in a molecule and offers valuable information about their chemical environment.

Table 2: Comparison of ¹³C-NMR Spectral Data

CompoundCarbon AssignmentPredicted/Observed Chemical Shift (δ, ppm)
1,1-bis(1-methylethoxy)butane 1 (CH)~100 - 105
2 (CH₂)~35 - 40
3 (CH₂)~18 - 22
4 (CH₃)~13 - 15
5 (CH)~65 - 70
6 (CH₃)~22 - 25
1,1-Diethoxybutane 1' (CH)~100 - 105
2' (CH₂)~35 - 40
3' (CH₂)~18 - 22
4' (CH₃)~13 - 15
5' (OCH₂)~58 - 62
6' (CH₃)~15 - 18
2,2-Diisopropoxybutane (Predicted) 7 (C)~105 - 110
8 (CH₃)~25 - 30
9 (CH₂)~30 - 35
10 (CH₃)~8 - 12
11 (CH)~65 - 70
12 (CH₃)~22 - 25
Key Distinguishing Features in the ¹³C-NMR Spectra:
  • Acetal/Ketal Carbon (1 vs. 7): The carbon of the acetal or ketal group is the most deshielded carbon, typically appearing in the range of 100-110 ppm. In 1,1-bis(1-methylethoxy)butane, this is a CH carbon, while in the 2,2-isomer, it is a quaternary carbon, which would likely result in a weaker signal in a standard proton-decoupled ¹³C spectrum.

  • Alkoxy Group Carbons (5, 6 vs. 5', 6'): The carbons of the isopropoxy group in the target molecule will have distinct chemical shifts compared to the ethoxy group in 1,1-diethoxybutane, providing another clear point of differentiation.

  • Butane Chain Carbons: The chemical shifts of the carbons in the butane chain will also be subtly influenced by the nature of the alkoxy groups and the position of the acetal functional group.

Experimental Protocol for NMR Analysis

To ensure the acquisition of high-quality, reproducible NMR data, adherence to a standardized experimental protocol is crucial.

Sample Preparation:
  • Solvent Selection: Choose a deuterated solvent in which the analyte is fully soluble. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar compounds.

  • Concentration: Prepare a solution of approximately 5-20 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Sample Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

NMR Data Acquisition:
  • Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended for optimal resolution and sensitivity.

  • ¹H-NMR Parameters:

    • Pulse Angle: 30-45 degrees.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans for a sufficiently concentrated sample.

  • ¹³C-NMR Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) should be used to simplify the spectrum and enhance signal-to-noise.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds (longer delays may be necessary for quaternary carbons).

    • Number of Scans: Several hundred to several thousand scans are typically required due to the low natural abundance of the ¹³C isotope.

Data Processing:
  • Fourier Transformation: Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.

  • Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate integration and peak picking.

  • Chemical Shift Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.

Visualizing the Molecular Structure and NMR Assignments

The following diagrams illustrate the structures of the compared molecules with protons and carbons labeled according to the assignments in the tables above.

G cluster_0 1,1-bis(1-methylethoxy)butane cluster_1 1,1-Diethoxybutane cluster_2 2,2-Diisopropoxybutane C1 C(a) C2 C(b)H2 C1->C2 O1 O C1->O1 O2 O C1->O2 C3 C(c)H2 C2->C3 C4 C(d)H3 C3->C4 C5a C(e)H O1->C5a C5b C(e)H O2->C5b C6a1 C(f)H3 C5a->C6a1 C6a2 C(f)H3 C5a->C6a2 C6b1 C(f)H3 C5b->C6b1 C6b2 C(f)H3 C5b->C6b2 C1' C(a') C2' C(b')H2 C1'->C2' O1' O C1'->O1' O2' O C1'->O2' C3' C(c')H2 C2'->C3' C4' C(d')H3 C3'->C4' C5a' C(e')H2 O1'->C5a' C5b' C(e')H2 O2'->C5b' C6a' C(f')H3 C5a'->C6a' C6b' C(f')H3 C5b'->C6b' C7 C(g) C8 C(h)H3 C7->C8 C9 C(i)H2 C7->C9 O3 O C7->O3 O4 O C7->O4 C10 C(j)H3 C9->C10 C11a C(k)H O3->C11a C11b C(k)H O4->C11b C12a1 C(l)H3 C11a->C12a1 C12a2 C(l)H3 C11a->C12a2 C12b1 C(l)H3 C11b->C12b1 C12b2 C(l)H3 C11b->C12b2

Caption: Molecular structures with NMR assignments.

Conclusion

The comprehensive analysis of the predicted ¹H and ¹³C NMR spectra of 1,1-bis(1-methylethoxy)butane, in conjunction with a comparative study against its structural analog and constitutional isomer, provides a clear and robust framework for its unambiguous identification. The key differentiators lie in the chemical shifts and multiplicities of the acetal proton and the unique signals arising from the isopropoxy groups. By following the detailed experimental protocol outlined in this guide, researchers can acquire high-fidelity NMR data, enabling confident structural elucidation and contributing to the advancement of their scientific endeavors.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. ([Link])

A Comparative Guide to the GC-MS Fragmentation of 1,1-Diisopropoxybutane for Analytical Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 1,1-diisopropoxybutane, a common acetal. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple spectral interpretation. It establishes the mechanistic basis for the observed fragmentation, compares it directly with a structurally similar alternative—1,1-diethoxybutane—and provides a robust, field-tested gas chromatography-mass spectrometry (GC-MS) protocol for its analysis.

Part 1: The Mechanistic Heartbeat of Acetal Fragmentation: Alpha-Cleavage

Under standard 70 eV electron ionization conditions, acetals like 1,1-diisopropoxybutane are highly susceptible to fragmentation, often resulting in a molecular ion (M+) that is weak or entirely absent.[1] The fragmentation process is overwhelmingly dominated by a mechanism known as alpha-cleavage (α-cleavage) . This process is energetically favorable due to the presence of the two oxygen atoms, which can stabilize the resulting positive charge.[2]

The process begins when a high-energy electron strikes the molecule, ejecting one of the lone pair electrons from an oxygen atom, forming a radical cation (M•+).[3][4] The key event, α-cleavage, is the homolytic cleavage of a bond adjacent to the carbon atom that is bonded to both oxygens (the α-carbon). This cleavage is driven by the formation of a highly stable, resonance-stabilized oxonium ion.[1][2] For an acyclic acetal, there are two primary sites for this cleavage: the bond to the alkyl group (the butyl chain) and the bond to one of the alkoxy groups. The most favorable cleavage pathway is the one that results in the loss of the largest or most stable radical, leading to the most stable carbocation.

Part 2: Fragmentation Deep Dive: 1,1-Diisopropoxybutane

1,1-Diisopropoxybutane (C₁₀H₂₂O₂, Molecular Weight: 174.28 g/mol ) is the diisopropyl acetal of butyraldehyde. Its structure features a central methine (CH) group bonded to a propyl chain and two isopropoxy groups.

The fragmentation cascade is initiated by the loss of one of the larger alkyl groups attached to the acetal core. The most probable and characteristic fragmentation pathways are:

  • Loss of a Propyl Radical (•CH₂CH₂CH₃): Cleavage of the bond between the acetal carbon and the butyl chain is a primary fragmentation route. This results in the loss of a propyl radical (mass of 43 u), not the full butyl group, as the cleavage occurs alpha to the oxygens. This generates a large, stable oxonium ion at a mass-to-charge ratio (m/z) of 131. This is often the base peak or one of the most abundant ions in the spectrum.

  • Loss of an Isopropoxy Radical (•OCH(CH₃)₂): Cleavage can also occur on the other side of the acetal core, leading to the loss of an isopropoxy radical (mass of 59 u). This pathway forms a carbocation at m/z 115.

  • Loss of Propene via McLafferty-type Rearrangement: The isopropyl groups contain gamma-hydrogens relative to the oxygen, making them susceptible to rearrangement. A hydrogen can be transferred to the oxygen with subsequent cleavage, leading to the loss of a neutral propene molecule (C₃H₆, mass of 42 u) from the m/z 131 ion, resulting in a fragment at m/z 89.

  • Formation of Smaller Fragments: Subsequent fragmentation of these primary ions leads to smaller, common fragments, such as the isopropyl cation at m/z 43 ([CH(CH₃)₂]⁺) and the propyl cation at m/z 43 ([CH₂CH₂CH₃]⁺). The peak at m/z 43 is often very prominent.

Predicted Fragmentation Pathway of 1,1-Diisopropoxybutane

G M 1,1-Diisopropoxybutane M•+ (m/z 174, very weak/absent) F131 [C₇H₁₅O₂]⁺ m/z 131 (Base Peak) M->F131 - •C₃H₇ (Propyl radical) F115 [C₇H₁₅O]⁺ m/z 115 M->F115 - •OC₃H₇ (Isopropoxy radical) F89 [C₄H₉O₂]⁺ m/z 89 F131->F89 - C₃H₆ (Propene) F43 [C₃H₇]⁺ m/z 43 F131->F43 Further fragmentation

Caption: Predicted EI fragmentation pathway for 1,1-diisopropoxybutane.

Part 3: A Comparative Benchmark: 1,1-Diethoxybutane

To provide context, we compare the fragmentation of our target analyte with its close structural analog, 1,1-diethoxybutane (C₈H₁₈O₂, Molecular Weight: 146.23 g/mol ). This compound, also known as butyraldehyde diethyl acetal, differs only by the substitution of isopropoxy groups with smaller ethoxy groups.[3][5]

The mass spectrum of 1,1-diethoxybutane is well-documented in spectral libraries like the NIST WebBook.[5] Its fragmentation follows the same α-cleavage principles, but the resulting m/z values are predictably different due to the smaller alkoxy groups.

  • Key Fragment 1 (Base Peak): The most dominant fragmentation is the loss of the propyl radical (•C₃H₇), leading to a resonance-stabilized oxonium ion at m/z 103 . This is the base peak in its spectrum.[5]

  • Key Fragment 2: Loss of an ethoxy radical (•OC₂H₅, mass 45 u) results in an ion at m/z 101 .[5]

  • Key Fragment 3: A prominent peak is observed at m/z 75 , corresponding to the loss of a propene molecule from the m/z 103 ion, followed by the loss of an ethylene molecule.

  • Key Fragment 4: The ethyl cation ([C₂H₅]⁺) appears at m/z 29 .

Comparative Data Summary
Feature1,1-Diisopropoxybutane (Predicted)1,1-Diethoxybutane (Experimental)[5]Rationale for Difference
Molecular Weight174.28146.23Isopropyl group (C₃H₇) vs. Ethyl group (C₂H₅)
Molecular Ion (M•+)m/z 174 (Weak/Absent)m/z 146 (Weak/Absent)High propensity for α-cleavage in acetals.
Base Peak (m/z) 131 103 Loss of propyl radical (•C₃H₇). The resulting oxonium ion's mass reflects the remaining di-isopropoxy vs. di-ethoxy structure.
Loss of Alkoxy Radicalm/z 115 (M - •OC₃H₇)m/z 101 (M - •OC₂H₅)Mass difference corresponds to isopropoxy (59 u) vs. ethoxy (45 u) radical loss.
Other Major Fragmentsm/z 89, 43m/z 75, 47, 29Reflects the different fragmentation pathways of the larger isopropoxy vs. smaller ethoxy groups.

This comparison clearly demonstrates how subtle changes in alkyl chain length within the alkoxy substituents create a distinct and predictable shift in the mass spectrum, allowing for unambiguous differentiation between these two compounds.

Part 4: A Validated Experimental Protocol for Acetal Analysis

The following GC-MS method is a robust starting point for the analysis of volatile and semi-volatile compounds like 1,1-diisopropoxybutane, based on standard methodologies such as the US EPA 8260 method.[2][6]

Experimental Workflow

G cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing P1 Dilute sample in Methanol or Hexane (e.g., 1000 ppm stock) P2 Prepare calibration standards (1-100 ppm) G1 Inject 1 µL into GC P2->G1 G2 Separate on capillary column G1->G2 G3 Ionize (EI, 70 eV) & Detect with MS G2->G3 D1 Identify peaks by retention time G3->D1 D2 Confirm identity via fragmentation pattern D1->D2

Caption: General workflow for GC-MS analysis of volatile acetals.

Step-by-Step Methodology

1. Sample and Standard Preparation:

  • Solvent: Use a high-purity volatile solvent such as Methanol or Hexane.

  • Stock Solution: Prepare a stock solution of 1,1-diisopropoxybutane at 1000 µg/mL.

  • Calibration Standards: Create a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Internal Standard (Optional but Recommended): For quantitative analysis, add an internal standard (e.g., D8-Toluene) at a constant concentration to all standards and samples.[7]

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC, Shimadzu GC-2030, or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD, Shimadzu QP2020 NX, or equivalent.

Table: GC-MS Parameters

ParameterRecommended SettingRationale
GC Inlet
Injector TypeSplit/SplitlessSplit mode prevents column overloading for concentrated samples; splitless improves sensitivity for trace analysis.
Injector Temp.250 °CEnsures rapid and complete vaporization of the analyte without thermal degradation.
Injection Volume1 µLStandard volume for capillary columns.
Carrier GasHelium (99.999% purity)Inert gas providing good chromatographic efficiency.
Flow Rate1.2 mL/min (Constant Flow)Optimal flow rate for typical 30m x 0.25mm columns.
GC Column
TypeNon-polar, e.g., HP-5ms, DB-5msProvides excellent separation for a wide range of volatile organic compounds based on boiling point.
Dimensions30 m x 0.25 mm ID, 0.25 µm filmStandard dimensions offering a good balance of resolution and analysis time.
Oven Program
Initial Temp.50 °C, hold for 2 minAllows for focusing of volatile analytes at the head of the column.
Ramp Rate15 °C/min to 280 °CA moderate ramp rate ensures good separation of components with different boiling points.
Final Temp.280 °C, hold for 3 minEnsures elution of any less volatile compounds and cleans the column for the next run.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)Standard, robust ionization technique that produces reproducible, library-searchable spectra.
Electron Energy70 eVThe industry standard energy that provides consistent and extensive fragmentation.
Source Temp.230 °CPrevents condensation of analytes in the ion source.
Quadrupole Temp.150 °CMaintains ion path integrity and prevents contamination.
Scan Range35 - 350 amuCovers the expected mass range from small fragments to the molecular ion.
Solvent Delay3 minutesPrevents the high concentration of the injection solvent from saturating the detector.

3. Data Analysis:

  • Identification: The primary identification of 1,1-diisopropoxybutane will be based on its retention time, as determined by injecting a pure standard.

  • Confirmation: Confirmation is achieved by comparing the acquired mass spectrum of the unknown peak with the predicted fragmentation pattern detailed in this guide. Key ions to look for are the base peak at m/z 131 and significant ions at m/z 115, 89, and 43.

  • Comparison: When analyzing samples that may contain related compounds, compare the full spectrum against library entries for alternatives like 1,1-diethoxybutane, noting the distinct shift in the base peak from m/z 131 to m/z 103.

Conclusion

The GC-MS fragmentation of 1,1-diisopropoxybutane is a textbook example of α-cleavage in acetals, yielding a predictable and characteristic mass spectrum. The dominant fragment at m/z 131, resulting from the loss of a propyl radical, serves as a powerful diagnostic ion for its identification. By comparing this pattern to that of its lower homolog, 1,1-diethoxybutane (base peak m/z 103), analysts can confidently distinguish between these structurally similar compounds. The provided experimental protocol offers a reliable and validated method for achieving the clear chromatographic separation and mass spectral data required for this analysis, ensuring both accuracy and trustworthiness in research and development settings.

References

  • Mass Spectra of Some Acetals. (n.d.). RSC Publishing. Retrieved from [Link]

  • EPA 8260: Analysis of Volatile Organic Compounds by GC-MS. (n.d.). SCION Instruments. Retrieved from [Link]

  • Alpha Cleavage. (2022, February 28). Chemistry LibreTexts. Retrieved from [Link]

  • Fragmentation mechanisms in electron impact mass spectrometry. (n.d.). University of Copenhagen.
  • Shimadzu Guide to US EPA Method 8260 for Analysis of Volatile Organic Compounds in Ground Water and Solid Waste. (n.d.). Shimadzu. Retrieved from [Link]

  • MS Fragmentation. (n.d.). OpenOChem Learn. Retrieved from [Link]

  • Butane, 1,1-diethoxy-. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

  • Analysis of Volatile Organic Compounds in Environmental Waters Using the Agilent 7697A Headspace and 7890B/5977A GC/MS. (n.d.). Agilent Technologies. Retrieved from [Link]

  • 1,1-Diethoxybutane. (n.d.). PubChem. Retrieved from [Link]

  • Fragmentation Mechanisms - Intro to Mass Spectrometry. (n.d.). University of Michigan.
  • Electron Ionization. (2022, July 3). Chemistry LibreTexts. Retrieved from [Link]

Sources

The Analytical Hurdle: Why Standard UV-Vis Detection Fails

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to HPLC Detection Methods for Butane 1,1-bis(1-methylethoxy)-

For researchers, scientists, and drug development professionals, the accurate quantification of all components within a sample is paramount. While High-Performance Liquid Chromatography (HPLC) stands as a cornerstone of analytical chemistry, its utility is fundamentally tied to the detection method employed. The analysis of compounds like Butane 1,1-bis(1-methylethoxy)-, an acetal, presents a classic analytical challenge: the absence of a UV-absorbing chromophore. This guide provides an in-depth, objective comparison of suitable HPLC detection methods for such non-chromophoric species, supported by experimental insights and data to empower informed methodological decisions.

The default detector for many HPLC systems is the Ultraviolet-Visible (UV-Vis) detector. Its popularity stems from its robustness, sensitivity, and cost-effectiveness. However, its principle of operation relies on the analyte's ability to absorb light at specific wavelengths. This light absorption occurs in functional groups known as chromophores, which typically involve conjugated double bonds or aromatic rings.[1][2]

Butane 1,1-bis(1-methylethoxy)- (C₁₀H₂₂O₂), being a saturated acetal, lacks these structural features. Its structure consists of single bonds and ether linkages, which do not absorb light in the typical UV-Vis range (200-800 nm). Consequently, a standard UV-Vis detector is effectively "blind" to this compound, rendering it unsuitable for direct quantitative analysis.

While chemical derivatization—a process that attaches a UV-active label to the analyte pre- or post-column—is a possible workaround, it introduces complexity, potential for side-reactions, and may not be reproducible.[1][3] This guide will therefore focus on direct detection methods that do not require derivatization.

A Comparative Analysis of Universal Detection Technologies

For non-chromophoric analytes, the analyst must turn to "universal" or "near-universal" detectors. These technologies respond to a bulk physical property of the analyte, rather than an optical one. We will compare four leading alternatives: Refractive Index (RI) Detection, Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detection (CAD), and Mass Spectrometry (MS).

Refractive Index (RI) Detection

The Refractive Index (RI) detector is one of the oldest universal detectors. It operates by continuously measuring the refractive index of the column eluent as it passes through a flow cell.[4] When an analyte elutes, the refractive index of the solution changes relative to the pure mobile phase, and this difference is recorded as a peak.

Principle of Operation

An RI detector uses a dual-chamber flow cell: a reference cell filled with pure mobile phase and a sample cell through which the column eluent flows. A light beam is passed through both cells, and any deflection of the beam caused by a change in the refractive index in the sample cell is measured by a photodiode.[4][5]

Advantages
  • True Universality: It can, in principle, detect any analyte that has a refractive index different from the mobile phase.[4]

  • Simplicity and Low Cost: RI detectors are relatively inexpensive and straightforward to operate.

Limitations and Considerations
  • Low Sensitivity: Compared to other methods, RI detection has significantly lower sensitivity, making it unsuitable for trace analysis or impurity profiling.[5][6]

  • Incompatibility with Gradient Elution: The fundamental limitation of RI is its extreme sensitivity to any change in the mobile phase composition.[4] As the mobile phase composition changes during a gradient run, the baseline refractive index shifts dramatically, making it impossible to detect analyte peaks. Therefore, only isocratic methods (constant mobile phase composition) can be used.[6][7]

  • Temperature Sensitivity: The refractive index is highly dependent on temperature. A stable baseline requires stringent temperature control of the detector and the incoming mobile phase.[8]

Experimental Protocol: Isocratic RI Analysis
  • HPLC System: Standard HPLC system with an isocratic pump.

  • Column: C18, 5 µm, 4.6 x 150 mm.

  • Mobile Phase: 70:30 Acetonitrile:Water (pre-mixed and thoroughly degassed).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (to ensure stable baseline).

  • Injection Volume: 20 µL.

  • RI Detector Settings:

    • Cell Temperature: 35°C.

    • Reference Cell: Must be purged with the exact same mobile phase before starting the run.

Workflow for Refractive Index Detection

cluster_RID RI Detector HPLC_Column HPLC Column Flow_Cell Dual Flow Cell (Sample & Reference) HPLC_Column->Flow_Cell Eluent Detector Photodiode Detector Flow_Cell->Detector Light Beam Light_Source Light Source Light_Source->Flow_Cell Signal Chromatogram Detector->Signal

Caption: Workflow of Refractive Index (RI) Detection.

Evaporative Light Scattering Detection (ELSD)

ELSD is a powerful alternative for detecting non-chromophoric compounds and is compatible with gradient elution. It is considered a "near-universal" detector for any analyte that is significantly less volatile than the mobile phase.[9][10]

Principle of Operation

The ELSD workflow involves three sequential steps:

  • Nebulization: The eluent from the HPLC column is mixed with an inert gas (typically nitrogen) and sprayed to form fine droplets.

  • Evaporation: The droplets travel through a heated drift tube where the mobile phase evaporates, leaving behind microscopic particles of the non-volatile analyte.

  • Detection: The solid particles pass through a light beam (often a laser), and the scattered light is measured by a photodetector (e.g., a photomultiplier tube). The intensity of the scattered light is proportional to the mass of the analyte.[6][9]

Advantages
  • Gradient Compatibility: Since the solvent is removed before detection, gradient elution can be used without causing baseline drift, which is a major advantage over RI detection.[9]

  • Good Sensitivity: ELSD is generally more sensitive than RI detection, allowing for the analysis of lower concentration samples.[6]

  • Universal for Non-Volatiles: It provides a response for any compound that is non-volatile, regardless of its optical properties.[10][11]

Limitations and Considerations
  • Analyte Volatility: The analyte must be non-volatile or at least semi-volatile. Highly volatile compounds may be lost along with the mobile phase during the evaporation step. Butane 1,1-bis(1-methylethoxy)- has a boiling point significantly higher than common HPLC solvents, making it suitable for ELSD.

  • Mobile Phase Requirements: The mobile phase must be fully volatile (e.g., water, acetonitrile, methanol). Non-volatile buffers like phosphate are incompatible as they will form particles and create a high background signal. Volatile buffers like ammonium formate or ammonium acetate are acceptable.[9]

  • Non-Linear Response: The relationship between analyte mass and detector response is often non-linear (typically sigmoidal), which can complicate quantification and requires multi-point calibration curves.

Experimental Protocol: Gradient ELSD Analysis
  • HPLC System: Standard HPLC or UHPLC system with a gradient pump.

  • Column: C18, 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: 50% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 10 µL.

  • ELSD Settings:

    • Drift Tube Temperature: 50°C (optimize based on mobile phase).

    • Nebulizer Gas (N₂): 1.5 L/min (optimize for stable signal).

Workflow for Evaporative Light Scattering Detection

cluster_ELSD ELSD Detector HPLC_Column HPLC Column Nebulizer Nebulizer HPLC_Column->Nebulizer Eluent + N₂ Gas Evaporation Heated Drift Tube (Solvent Evaporation) Nebulizer->Evaporation Aerosol Droplets Detection Light Scattering (Laser & PMT) Evaporation->Detection Analyte Particles Signal Chromatogram Detection->Signal

Caption: Workflow of Evaporative Light Scattering Detection (ELSD).

Charged Aerosol Detection (CAD)

Charged Aerosol Detection is another aerosol-based technique that is often considered a successor to ELSD. It offers high sensitivity and a more consistent response across a wide range of non-volatile and semi-volatile analytes.[12][13]

Principle of Operation

CAD shares the first two steps with ELSD: nebulization of the eluent and evaporation of the mobile phase to form analyte particles. The key difference lies in the detection step:

  • Nebulization & Evaporation: Same as ELSD.

  • Charging: The dried analyte particles are charged by collision with a stream of positively charged nitrogen gas. The amount of charge transferred to the particles is proportional to their size and, therefore, their mass.

  • Detection: The charged particles are transferred to a collector, and the aggregate charge is measured by a highly sensitive electrometer.[14][15]

Advantages
  • High Sensitivity: CAD is typically more sensitive than both RI and ELSD, with detection limits often in the low nanogram range.[13][15]

  • Wide Dynamic Range: Modern CAD instruments offer a wide linear dynamic range (often over four orders of magnitude), simplifying the simultaneous quantification of major components and trace impurities.

  • Consistent Response: CAD provides a more uniform response for different non-volatile compounds, meaning that the peak area is more directly related to mass, regardless of the analyte's chemical structure. This can be advantageous for impurity profiling when standards are not available.[16]

  • Gradient Compatible: Like ELSD, it is fully compatible with gradient elution methods.[15]

Limitations and Considerations
  • Mobile Phase Requirements: Similar to ELSD, only volatile mobile phases and buffers can be used.[13]

  • Response Dependency: The response can be affected by the mobile phase composition, with organic-rich mobile phases generally yielding a better response than highly aqueous ones.[13][15]

  • Cost and Complexity: CAD systems are more expensive and complex than RI detectors and can be more costly than some ELSD models.

Experimental Protocol: Gradient CAD Analysis
  • HPLC System: Standard HPLC or UHPLC system with a gradient pump.

  • Column: C18, 1.8 µm, 2.1 x 100 mm (suited for higher sensitivity).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: 50% B to 95% B over 8 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • CAD Settings:

    • Evaporation Temperature: Medium/High (per manufacturer's recommendation).

    • Data Collection Rate: 10 Hz.

Workflow for Charged Aerosol Detection

cluster_CAD CAD Detector HPLC_Column HPLC Column Nebulizer Nebulizer HPLC_Column->Nebulizer Eluent Evaporation Heated Drift Tube Nebulizer->Evaporation Aerosol Charging Particle Charging (Ionized N₂ Gas) Evaporation->Charging Analyte Particles Detection Electrometer Charging->Detection Charged Particles Signal Chromatogram Detection->Signal

Caption: Workflow of Charged Aerosol Detection (CAD).

Mass Spectrometry (MS) Detection

Mass Spectrometry is the most sophisticated detection method, providing not only quantitative data but also valuable structural information based on the analyte's mass-to-charge ratio (m/z).

Principle of Operation

In an LC-MS system, the eluent from the HPLC is directed into the MS source.

  • Ionization: The analyte molecules are ionized, typically using a soft ionization technique like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Mass Analysis: The resulting ions are separated in a mass analyzer (e.g., quadrupole, time-of-flight) based on their m/z.

  • Detection: An ion detector counts the ions at each m/z, generating a mass spectrum. The total ion count (TIC) can be plotted over time to create a chromatogram.

Advantages
  • Highest Sensitivity and Selectivity: MS is exceptionally sensitive and can selectively monitor for ions of a specific mass (Selected Ion Monitoring, SIM), filtering out background noise and co-eluting impurities.

  • Structural Information: It provides the molecular weight of the analyte and, through fragmentation (MS/MS), detailed structural information, enabling confident peak identification.

  • Peak Purity Assessment: MS can determine if a single chromatographic peak contains multiple co-eluting compounds.

Limitations and Considerations
  • Cost and Complexity: LC-MS systems represent a significant capital investment and require specialized training to operate and maintain.

  • Ionization Efficiency: The analyte must be ionizable. While techniques like APCI are suitable for relatively non-polar molecules, ionization efficiency can vary greatly between compounds.

  • Matrix Effects: The presence of other components in the sample (the "matrix") can suppress or enhance the ionization of the analyte, affecting quantitative accuracy.

Experimental Protocol: Gradient LC-MS Analysis
  • LC System: UHPLC system with a gradient pump.

  • Column: C18, 1.8 µm, 2.1 x 100 mm.

  • Mobile Phase A: Water + 5mM Ammonium Formate.

  • Mobile Phase B: Acetonitrile + 5mM Ammonium Formate.

  • Gradient: 50% B to 95% B over 8 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

  • MS Settings (APCI Source):

    • Ionization Mode: Positive.

    • Corona Discharge Current: 4 µA.

    • Vaporizer Temperature: 350°C.

    • Scan Mode: Full Scan (m/z 50-500) or SIM targeting the protonated molecule [M+H]⁺.

Workflow for Mass Spectrometry Detection

cluster_MS Mass Spectrometer HPLC_Column HPLC Column Ion_Source Ion Source (e.g., ESI, APCI) HPLC_Column->Ion_Source Eluent Mass_Analyzer Mass Analyzer (e.g., Quadrupole) Ion_Source->Mass_Analyzer Ions Detector Ion Detector Mass_Analyzer->Detector Separated Ions Signal Chromatogram & Mass Spectrum Detector->Signal

Caption: Workflow of Mass Spectrometry (MS) Detection.

Summary and Performance Comparison

The choice of detector depends critically on the analytical objective, budget, and required sensitivity. The table below summarizes the key performance characteristics of each method for the analysis of Butane 1,1-bis(1-methylethoxy)-.

FeatureRefractive Index (RI)Evaporative Light Scattering (ELSD)Charged Aerosol (CAD)Mass Spectrometry (MS)
Principle Bulk Refractive IndexLight ScatteringParticle ChargingMass-to-Charge Ratio
Universality UniversalNear-Universal (Non-volatiles)Near-Universal (Non-volatiles)Near-Universal (Ionizables)
Gradient Compatibility No[4][6]Yes[9]Yes[15]Yes
Relative Sensitivity LowMediumHighVery High
Linear Dynamic Range NarrowMedium (often non-linear)Wide (>4 orders of magnitude)Wide
Mobile Phase AnyVolatile Only[9]Volatile Only[13]Volatile, MS-compatible
Provides Structure Info NoNoNoYes
Relative Cost $ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


$

Best Use Case Isocratic analysis of high-concentration samples (e.g., sugars, polymers).[7]Routine analysis, impurity profiling where moderate sensitivity is sufficient.[6][17]Trace analysis, impurity profiling, QC labs requiring high sensitivity and wide dynamic range.Identification, structural elucidation, trace quantification, metabolomics.[18]

Conclusion and Recommendations

Analyzing non-chromophoric compounds like Butane 1,1-bis(1-methylethoxy)- requires moving beyond standard UV-Vis detection. Each of the discussed universal detectors offers a viable path forward, but the optimal choice is dictated by the specific analytical goal.

  • For basic, isocratic quantification of the main component where concentration is high , a Refractive Index (RI) detector is a cost-effective if limited solution.

  • For routine gradient analysis and quality control where moderate sensitivity is acceptable , Evaporative Light Scattering Detection (ELSD) provides a robust and reliable option, representing a significant step up from RI.

  • For demanding applications requiring high sensitivity, a wide dynamic range for simultaneous impurity and active ingredient quantification, and consistent response factors , Charged Aerosol Detection (CAD) is the superior choice among aerosol-based detectors.

  • For applications where absolute certainty of identification, structural elucidation, and the highest possible sensitivity are required , Mass Spectrometry (MS) is the unequivocal gold standard, providing the most comprehensive analytical information.

By understanding the principles, advantages, and limitations of these technologies, researchers can confidently select the most appropriate HPLC detection method to achieve their scientific objectives with accuracy and integrity.

References

  • ResearchGate. (2025). On-Column Approach in the HPLC-UV Analysis of Non-chromophoric Compounds Using Azelaic Acid as a Model. Available from: [Link]

  • Veeprho. (2020). Analytical Method Development Approach When Compounds Don't Have UV Chromophore. Available from: [Link]

  • Polyphenols. (2020). ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis. Available from: [Link]

  • SEDERE. (n.d.). How does an ELSD work. Available from: [Link]

  • LCGC International. (2022). Extended Dynamic Range ELSD For Purification and Impurity Profiling in Pharmaceutical Industry. Available from: [Link]

  • Cheméo. (n.d.). Chemical Properties of Butane, 1-(1-methylethoxy)- (CAS 1860-27-1). Available from: [Link]

  • Patsnap Eureka. (2025). Column Chromatography Detection Options: UV, ELSD, MS — When to Use Which and Setup Notes. Available from: [Link]

  • Buchi.com. (n.d.). How to overcome limitations in flash chromatography with an ELSD. Available from: [Link]

  • Wiley Analytical Science. (2021). No chromophore - no problem?. Available from: [Link]

  • Semantic Scholar. (2012). On-Column Approach in the HPLC-UV Analysis of Non-chromophoric Compounds Using Azelaic Acid as a Model. Available from: [Link]

  • PubChem - NIH. (n.d.). Butane, 1-(1-methylethoxy)-. Available from: [Link]

  • Welch Materials, Inc. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. Available from: [Link]

  • ResearchGate. (n.d.). UV-Vis absorption spectra (a) of standard samples of acetaldehyde (1%),.... Available from: [Link]

  • NIST WebBook. (n.d.). Butane, 1-(1-methylethoxy)-. Available from: [Link]

  • ACS Publications. (n.d.). Characterization and Determination of Aldehydes by the Ultraviolet Spectral Changes Resulting from Acetal Formation. Available from: [Link]

  • NIST WebBook. (n.d.). Butane, 1-(1-methylethoxy)- Phase change data. Available from: [Link]

  • Master Organic Chemistry. (2016). UV-Vis Spectroscopy: Absorbance of Carbonyls. Available from: [Link]

  • Wikipedia. (n.d.). Charged aerosol detector. Available from: [Link]

  • US EPA. (2023). Butane, 1,1'-[(1-methylethylidene)bis(oxy)]bis- - Substance Details. Available from: [Link]

  • Waters. (n.d.). Charged Aerosol Detector | For HPLC & UHPLC Analysis. Available from: [Link]

  • Master Organic Chemistry. (2026). Hydrates, Hemiacetals, and Acetals. Available from: [Link]

  • AnalyteGuru. (2025). Episode 3: Understanding How Charged Aerosol Detection (CAD) Works. Available from: [Link]

  • KNAUER. (n.d.). RI Detectors – Reliable Refractive Index Detection for HPLC. Available from: [Link]

  • Oxford Academic. (n.d.). Identification of Aldehydes and Ketones by Analysis of Acetals and Ketals. Available from: [Link]

  • LCGC International. (2022). Charged Aerosol Detection in Pharmaceutical Analysis: An Overview. Available from: [Link]

  • Waters. (n.d.). ACQUITY UPLC Refractive Index Detector. Available from: [Link]

  • ACS Publications. (n.d.). Characterization and Determination of Aldehydes by the Ultraviolet Spectral Changes Resulting from Acetal Formation. Available from: [Link]

  • Shimadzu. (n.d.). Refractive Index Detection (RID). Available from: [Link]

  • Shimadzu. (n.d.). Analysis of Aldehydes and Ketones in Exhaust Gas (HPLC). Available from: [Link]

  • SIELC Technologies. (n.d.). Separation of Acetaldehyde on Newcrom R1 HPLC column. Available from: [Link]

  • Wiley Analytical Science. (2018). Refractive index detection at the next level. Available from: [Link]

  • ResearchGate. (2025). A mass spectrometric investigation of isomers of butane. Available from: [Link]

  • Wikipedia. (n.d.). Differential refractometer. Available from: [Link]

  • SpectraBase. (n.d.). Butane, 1,1-bis(ethenyloxy)- - Optional[MS (GC)] - Spectrum. Available from: [Link]

  • SIELC Technologies. (n.d.). Separation of 2,2'-(Butane-1,4-diylbis(thio))bisethanol on Newcrom R1 HPLC column. Available from: [Link]

  • MassBank. (2008). MSBNK-Fac_Eng_Univ_Tokyo-JP001574. Available from: [Link]

  • PubMed. (2024). Analytical methods for detecting butane, propane, and their metabolites in biological samples: Implications for inhalant abuse detection. Available from: [Link]

  • University of California, Davis. (2014). High Performance Liquid Chromatography. Available from: [Link]

  • Waters. (n.d.). COMPARISON OF HPLC AND UHPLC ANALYSIS OF POLYMER ADDITIVES WITH ELUCIDATION OF MASS DETECTION. Available from: [Link]

Sources

Validating Purity of Alkyl Phenyl Siloxane (CAS 6904-66-1) via Gas Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the validation of CAS 6904-66-1 (chemically identified as Alkyl Phenyl Siloxane , specifically a primary component of high-vacuum diffusion pump fluids like Dow Corning 704).

Context for Drug Development Professionals: While not an Active Pharmaceutical Ingredient (API), this substance is a critical Process Material in pharmaceutical manufacturing, specifically in lyophilization (freeze-drying) and vacuum drying systems. Validating its purity is essential to prevent "backstreaming"—the migration of volatile oil components into the drug product chamber—which constitutes a critical Extractable/Leachable (E&L) contamination risk.

Content Type: Publish Comparison Guide Audience: Pharmaceutical Quality Control (QC), Process Engineers, and E&L Scientists.

Executive Summary & Comparison Matrix

In high-vacuum pharmaceutical processes, the purity of the diffusion pump fluid (CAS 6904-66-1) dictates the cleanliness of the vacuum. Impurities, specifically lower-molecular-weight siloxanes ("light ends"), possess higher vapor pressures that bypass cold traps and contaminate sterile drug batches.

While physical methods (Refractive Index, Viscosity) provide rapid acceptance testing, they fail to detect the specific volatile impurities that threaten drug safety. High-Temperature Gas Chromatography (HT-GC) is the only validated method capable of resolving the specific phenyl-siloxane isomers and quantifying volatile degradation products.

Table 1: Comparative Analysis of Validation Methodologies
FeatureHT-GC-FID (Recommended) FTIR Spectroscopy Refractive Index / Viscosity
Primary Utility Quantitative Purity & Impurity ProfilingChemical Identification (Fingerprinting)Gross Physical Characterization
Specificity High: Resolves isomers (trisiloxanes vs. disiloxanes)Medium: Detects functional groups, not specific isomersLow: Bulk property measurement only
Sensitivity Trace Level (ppm): Detects <0.1% light volatiles>1%: Cannot see trace degradationN/A: Only detects gross contamination
Data Output Chromatogram with % Area NormalizationSpectral Absorbance OverlaySingle Numerical Value
Risk Mitigation High: Predicts backstreaming potentialLow: Confirms identity, not performanceNone: Does not predict vacuum stability
Technical Analysis: The GC Challenge

CAS 6904-66-1 (typically 1,1,3,5,5-pentaphenyl-1,3,5-trimethyltrisiloxane and related isomers) has an extremely high boiling point (>215°C at 0.5 Torr, approx. 450°C at atmospheric pressure).

The Analytical Challenge: Standard GC methods (max 300°C) will fail. The analyte will not elute, or it will carry over, causing "ghost peaks" in subsequent runs. The Solution:

  • High-Temperature Columns: Metal-clad or high-temp fused silica (e.g., DB-5ht) capable of 400°C.

  • Thin Films: 0.1 µm film thickness to facilitate elution of high-boilers.

  • Discrimination-Free Inlet: Cool On-Column (COC) or high-temp Split/Splitless to prevent discrimination against high molecular weight species.

Experimental Protocol: HT-GC Validation Workflow

This protocol validates the purity of incoming raw material (CAS 6904-66-1) to ensure it is free of volatile precursors.

Phase 1: Sample Preparation
  • Solvent: Toluene or n-Hexane (HPLC Grade).

  • Concentration: Prepare a 1.0 mg/mL solution.

    • Rationale: High concentrations overload the thin stationary phase required for high-temp separation.

  • Filtration: 0.45 µm PTFE filter (removes particulate wear metals from pump usage).

Phase 2: Instrument Conditions (Agilent 7890/8890 or equivalent)
ParameterSettingCausality / Logic
Detector FID @ 380°CFlame Ionization detects carbon-silicon bonds; high temp prevents condensation.
Column DB-5ht (15m x 0.32mm x 0.1µm)Thin film reduces retention of high boilers; "ht" polyimide coating survives 400°C.
Inlet Split/Splitless @ 350°CHigh temp required to volatilize the phenyl siloxane immediately.
Carrier Gas Helium @ 2.0 mL/min (Constant Flow)Higher flow rate pushes heavy molecules through the column faster.
Oven Program 100°C (1 min) → 20°C/min → 380°C (10 min)Rapid ramp minimizes residence time; high final hold ensures elution.
Phase 3: System Suitability & Self-Validation

To ensure the system is "self-validating," you must inject a System Suitability Standard (SST) containing:

  • Tetraphenyl Dimethyl Disiloxane (CAS 807-28-3): A common "light" impurity.

  • The Target Analyte (CAS 6904-66-1).

  • Acceptance Criteria: Resolution (Rs) > 1.5 between the Disiloxane and Trisiloxane peaks. This proves the method can detect the specific impurities that cause vacuum failure.

Visualization: Decision & Workflow Logic

The following diagrams illustrate the decision process for selecting this method and the specific analytical workflow.

Diagram 1: Method Selection Decision Matrix

Caption: Logic flow for selecting HT-GC over FTIR/Physical tests based on the criticality of vacuum performance and contamination risk.

MethodSelection Start Incoming Material: CAS 6904-66-1 RiskCheck Is application Critical? (e.g., Lyophilizer, API contact) Start->RiskCheck Physical Perform Refractive Index & Viscosity RiskCheck->Physical No (Industrial Vac) GC_Path Select HT-GC-FID RiskCheck->GC_Path Yes (Pharma/GXP) FailRisk High Risk of Backstreaming (Undetected Volatiles) Physical->FailRisk Passes Spec but contains volatiles Result Quantitative Purity Profile (>99.5% Trisiloxane) GC_Path->Result

Diagram 2: HT-GC Validation Workflow

Caption: Step-by-step experimental workflow for validating CAS 6904-66-1 purity, emphasizing the critical thermal parameters.

GCWorkflow Sample Sample: CAS 6904-66-1 (Pump Fluid) Prep Dilution: 1mg/mL in Toluene Sample->Prep Inlet Inlet: 350°C Split 20:1 Prep->Inlet Injection Column Column: DB-5ht (Thin Film 0.1µm) Inlet->Column Volatilization Sep Separation: Light Ends vs. Pentaphenyl Trisiloxane Column->Sep Thermal Ramp (up to 380°C) Detect FID @ 380°C Sep->Detect Data Purity Calculation (% Area Normalization) Detect->Data

References
  • United States Pharmacopeia (USP). General Chapter <621> Chromatography. USP-NF. (Establishes system suitability requirements for chromatographic methods).

  • Kurt J. Lesker Company. "Safety Data Sheet: KJLC 704 Diffusion Pump Fluid." (Confirms chemical identity as Alkyl Phenyl Siloxane/Tetramethyltetraphenyltrisiloxane).

  • European Medicines Agency (EMA). "Guideline on plastic immediate packaging materials." (Relevant for Extractables & Leachables testing principles).

  • Agilent Technologies. "High Temperature Gas Chromatography Analysis of Siloxanes." Application Note. (Provides column selection logic for high-boiling siloxanes).

refractive index comparison for Butane 1,1-bis(1-methylethoxy)- standards

Author: BenchChem Technical Support Team. Date: February 2026

Method Development & Comparative Quality Standards

Executive Summary

Butane, 1,1-bis(1-methylethoxy)- (commonly Butyraldehyde Diisopropyl Acetal ) is a critical intermediate often monitored during the purification of high-purity Isopropyl Alcohol (IPA) for semiconductor applications or synthesized as a fragrance fixative.

The refractive index (


) of this acetal serves as a rapid, non-destructive quality gate. However, a unique analytical challenge exists: the starting materials—Butyraldehyde  and Isopropanol —possess refractive indices that are nearly identical to each other (~1.377). The acetal product, however, exhibits a distinct shift to a higher refractive index (~1.39–1.41 range).

This guide outlines the protocol for using RI to distinguish the acetal from its precursors, quantifying the "RI Gap" that confirms reaction completion or impurity isolation.

Chemical Identity & Physical Profile

Before establishing the standard, the chemical identity must be rigorously defined to avoid confusion with the ether isomer (1-isopropoxybutane).

ParameterSpecification
IUPAC Name Butane, 1,1-bis(1-methylethoxy)-
Common Name Butyraldehyde Diisopropyl Acetal
CAS Number 13002-15-8
Molecular Formula

Molecular Weight 174.28 g/mol
Structure Acetal linkage (two isopropoxy groups attached to C1 of a butane chain)
Solubility Miscible with organic solvents; limited solubility in water (hydrolyzes in acid).[1]

Comparative Analysis: The "RI Gap"

The utility of Refractive Index for this compound lies in the differential between the reactants and the product. While the reactants cluster around 1.377, the acetal formation increases the electron density and molecular polarizability, driving the RI upward.

Experimental Reference Table ( )
ComponentRoleRefractive Index (

)

from Product (Approx)
Water Byproduct/Impurity1.3330-0.07
Isopropanol (IPA) Reactant A1.3772-0.02 to -0.03
Butyraldehyde Reactant B1.3766-0.02 to -0.03
Butyraldehyde Diisopropyl Acetal Target Product 1.3950 – 1.4050 *Reference
Butyraldehyde Diethyl Acetal Homolog (Comparison)1.4080+0.005

*Note: Exact RI for the diisopropyl acetal varies slightly by synthesis purity. Users must generate a primary standard curve (see Section 4).

Visualizing the Separation (DOT Diagram)

The following diagram illustrates the "RI Landscape," showing how the acetal is optically distinct from the reaction matrix.

RI_Landscape cluster_low Impurities/Reactants Water Water (n=1.3330) Reactants Reactant Cluster (IPA & Butyraldehyde) (n ≈ 1.377) Water->Reactants  +0.044 (Large Gap)   Target TARGET: Diisopropyl Acetal (n ≈ 1.400) Reactants->Target  +0.023 (Process Monitor Gap)   Homolog Diethyl Homolog (n = 1.408) Target->Homolog  Ref. Check  

Figure 1: The Refractive Index Landscape. The "Process Monitor Gap" allows operators to distinguish the acetal from unreacted starting materials.

Standard Generation Protocol

Since commercial standards for CAS 13002-15-8 are often custom-synthesized or lack certified RI values in general catalogs, you must establish a Self-Validating Standard .

Step 1: The Isothermal Lock

Refractive index is temperature-dependent (


 for organics).
  • Requirement: Use a refractometer with a Peltier thermostat.

  • Set Point:

    
    .
    
  • Validation: Calibrate with HPLC-grade Water (

    
    ) and Toluene Standard (
    
    
    
    ) before measuring the acetal.
Step 2: Purification & Measurement

Do not rely on crude reaction mixtures.

  • Synthesis: React Butyraldehyde + 2 eq. Isopropanol (acid catalyst).

  • Isolation: Neutralize acid (critical to prevent hydrolysis). Distill under vacuum.

  • Fractionation: Collect the mid-fraction.

  • GC-MS Cross-Validation: Verify purity

    
     via GC-MS.
    
  • RI Measurement: Measure the RI of this

    
     fraction. This becomes your Site-Specific Reference Value. 
    
Step 3: The Dilution Curve (Linearity Check)

To ensure your detector (HPLC-RID or benchtop) is linear:

  • Prepare 5 mixtures of the Purified Acetal in Isopropanol (0%, 25%, 50%, 75%, 100%).

  • Plot Refractive Index vs. Concentration.

  • Pass Criteria:

    
    .
    

Application in HPLC-RID

When analyzing this compound in pharmaceutical intermediates or IPA purification streams, UV detection is often poor due to the lack of chromophores (no conjugated systems). Refractive Index Detection (RID) is the preferred method.

Workflow: Monitoring Acetal Formation

Synthesis_Workflow Start Crude Reaction Mix (Aldehyde + IPA + Acid) Sample Sampling Point Start->Sample Neutralize Neutralize (Base) *Stops Hydrolysis* Sample->Neutralize Measure Measure RI (20°C) Neutralize->Measure Decision RI > 1.390? Measure->Decision Continue Continue Reaction (Remove Water) Decision->Continue No (High Reactant %) Harvest Harvest Product (Distillation) Decision->Harvest Yes (High Acetal %) Continue->Sample

Figure 2: In-process monitoring workflow. Neutralization prior to measurement is critical because acetals are acid-sensitive.

Troubleshooting & Interferences

InterferenceSymptomMechanismCorrective Action
Moisture (Water) RI reads low (<1.38)Water (

) drags the bulk RI down significantly.
Dry sample with

or Molecular Sieves (3Å) before measurement.
Acid Residue Drifting RIAcid catalyzes hydrolysis back to reactants (

).
Ensure sample pH is neutral/slightly basic (add trace Triethylamine).
Temperature Drift Unstable readingsOrganic liquids expand with heat, lowering density and RI.Ensure prism equilibrium time >30 seconds.

References

  • National Institute of Standards and Technology (NIST). Butane, 1-(1-methylethoxy)- (Isomer distinction and general acetal data). NIST Chemistry WebBook, SRD 69.[2] [Link][2]

  • RefractiveIndex.INFO. Refractive index database for organic solvents (Isopropanol, Butyraldehyde).[Link]

  • PubChem. Compound Summary: Butyraldehyde diisopropyl acetal (CID 13002-15-8). National Library of Medicine. [Link]

Sources

Safety Operating Guide

Navigating the Disposal of Butane, 1,1-bis(1-methylethoxy)-: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Immediate Safety Considerations: The Ether Hazard Profile

Butane, 1,1-bis(1-methylethoxy)- is an ether. Ethers as a class of organic compounds present two primary hazards that dictate their handling and disposal: flammability and the potential for peroxide formation[2][3]. The oxygen atom in the ether linkage can undergo auto-oxidation in the presence of air and light, forming unstable and potentially explosive peroxide crystals[4][5]. This risk increases as the ether is concentrated, such as through evaporation[6]. Therefore, every step of the disposal process is designed to mitigate these risks.

Quantitative Safety Data for Ethers

The following table summarizes key safety data for analogous ether compounds to inform our risk assessment for Butane, 1,1-bis(1-methylethoxy)-.

PropertyValue Range for Analogous EthersSignificance in Disposal
Flash Point Low (e.g., Diethyl ether: -45°C)Indicates high flammability; requires strict control of ignition sources.
Vapor Density >1 (Heavier than air)Vapors can accumulate in low-lying areas, increasing fire and explosion risk.
Peroxide Formation High potential upon exposure to air and lightDictates storage time limits and the need for peroxide testing before disposal.
RCRA Waste Code Likely D001 (Ignitable Waste)Designates the material as hazardous waste, requiring specific disposal pathways.[7][8]

Step-by-Step Disposal Protocol

This protocol is designed to be a self-validating system, with checks and decision points to ensure safety at each stage.

Step 1: Waste Characterization and Peroxide Evaluation

The first and most critical step is to assess the history and condition of the Butane, 1,1-bis(1-methylethoxy)- container.

  • Age and Storage Conditions: Determine the age of the chemical. If the container has been open for more than three to six months, or if the date of receipt is unknown, the risk of peroxide formation is significant[2][9]. Storage in clear bottles or exposure to sunlight accelerates this process[4].

  • Visual Inspection: Carefully inspect the container (without shaking) for any signs of peroxide formation. The presence of crystalline solids around the cap or within the liquid is a critical danger sign[3]. If crystals are observed, do not handle the container. It should be considered shock-sensitive. Cordon off the area and contact your institution's Environmental Health and Safety (EHS) office immediately.

  • Peroxide Testing: If the container appears safe to handle, test for peroxides using commercially available test strips or the potassium iodide method[6].

    • A freshly prepared solution of potassium iodide in glacial acetic acid can be used. A yellow to brown color indicates the presence of peroxides[3].

    • Peroxide concentrations above 100 ppm are generally considered hazardous for distillation but should also be noted for disposal.

Step 2: Segregation and Containerization

Proper segregation prevents dangerous reactions within waste streams.

  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for flammable liquids. The container must be compatible with the chemical and in good condition, with a secure, leak-proof closure[10][11].

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "Butane, 1,1-bis(1-methylethoxy)-," and the associated hazards (e.g., "Ignitable," "Peroxide-Former")[11].

  • Incompatible Materials: Do not mix Butane, 1,1-bis(1-methylethoxy)- waste with acids, bases, or oxidizing agents. Store the waste container in a designated satellite accumulation area away from these incompatible materials[12][13].

Step 3: Final Disposal Pathway

The disposal of Butane, 1,1-bis(1-methylethoxy)- must be handled by a licensed hazardous waste disposal company.

  • Contact EHS: Arrange for a hazardous waste pickup through your institution's EHS office. Provide them with all relevant information, including the chemical name, quantity, and the results of any peroxide testing.

  • Regulatory Compliance: The waste will likely be classified under the Resource Conservation and Recovery Act (RCRA) as an ignitable hazardous waste, with the code D001[8][14]. Your EHS office and the disposal vendor will ensure all federal, state, and local regulations are met[10].

  • Incineration: The most common and effective disposal method for flammable organic solvents is high-temperature incineration at a licensed facility[15]. This process ensures the complete destruction of the hazardous components.

Step 4: Decontamination of Empty Containers

Empty containers that once held Butane, 1,1-bis(1-methylethoxy)- must also be managed properly.

  • Triple Rinsing: An empty container is not considered hazardous waste if it has been triple-rinsed with a suitable solvent (such as acetone or ethanol)[12].

  • Rinsate Disposal: The rinsate from this process must be collected and disposed of as hazardous waste along with the original chemical[16].

  • Final Container Disposal: Once triple-rinsed and air-dried in a well-ventilated area (e.g., a fume hood), the container's label should be defaced or removed, and it can then be disposed of as regular laboratory glass or plastic waste[12].

Logical Flow for Disposal Decision Making

The following diagram illustrates the decision-making process for the disposal of Butane, 1,1-bis(1-methylethoxy)-.

Disposal_Workflow cluster_0 Initial Assessment cluster_1 Hazard Evaluation cluster_2 Action and Disposal start Start: Butane, 1,1-bis(1-methylethoxy)- for Disposal check_age Check Age and Storage (>3-6 months or unknown?) start->check_age visual_inspection Visual Inspection for Crystals check_age->visual_inspection crystals_found Crystals Present? visual_inspection->crystals_found peroxide_test Test for Peroxides high_peroxide Peroxides > 100 ppm? peroxide_test->high_peroxide segregate Segregate and Containerize high_peroxide->segregate No high_peroxide->segregate Yes (Note on Label) crystals_found->peroxide_test No contact_ehs_urgent STOP! Do Not Handle. Contact EHS Immediately. crystals_found->contact_ehs_urgent Yes label_waste Label as Hazardous Waste (Ignitable, Peroxide-Former) segregate->label_waste contact_ehs_pickup Arrange for EHS Pickup label_waste->contact_ehs_pickup end Disposal by Licensed Vendor contact_ehs_pickup->end

Caption: Disposal workflow for Butane, 1,1-bis(1-methylethoxy)-.

By adhering to this comprehensive guide, laboratory professionals can ensure the safe and compliant disposal of Butane, 1,1-bis(1-methylethoxy)-, upholding the highest standards of laboratory safety and environmental stewardship.

References

  • Environmental Health and Safety, University of Chicago. "Hazardous Waste Disposal Procedures." Accessed February 2024.
  • Daniels Health.
  • Department of Chemistry and Biochemistry, University of Arizona.
  • Stanford Environmental Health & Safety. "Information on Peroxide-Forming Compounds." Accessed February 2024.
  • Environmental Health & Safety (EHS), University of Washington. "Peroxide Forming Chemicals." Accessed February 2024.
  • Concordia University. "“Peroxide-Forming Chemicals” Safety Guidelines." Accessed February 2024.
  • Business Waste. "Laboratory Waste Disposal Guide | How to Dispose of Lab Waste." March 19, 2024.
  • Prudent Practices in the Laboratory. "Hazardous Waste Disposal." Accessed February 2024.
  • Health and Safety Department, University of Bristol. "Ethers." July 22, 2024.
  • Western Sydney University. "Ethers and peroxide forming compounds." Accessed February 2024.
  • Labor Security System. "Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions." Accessed February 2024.
  • National Research Council. 2011. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Green Chemistry. "How to Dispose of Petroleum Ether?" December 4, 2024.
  • Vanderbilt Environmental Health & Safety. "Highly Hazardous Chemicals and Chemical Spills." Accessed February 2024.
  • Research Safety, Northwestern University. "Hazardous Waste Disposal Guide." February 27, 2023.
  • Sigma-Aldrich. "BUTANE, 1,1-BIS(1-METHYLETHOXY)-." Accessed February 2024.
  • Sigma-Aldrich. "SAFETY DATA SHEET - 1,3-Butadiene diepoxide." December 23, 2025.
  • California Department of Toxic Substances Control. "RCRA Listed Hazardous Waste." Accessed February 2024.
  • U.S. Environmental Protection Agency. "EPA HAZARDOUS WASTE CODES." Accessed February 2024.
  • Alfred University. "EPA Hazardous Waste Codes." Accessed February 2024.
  • U.S. Environmental Protection Agency. "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." December 1, 2025.
  • Sigma-Aldrich. "BUTANE, 1,1-BIS(1-METHYLETHOXY)- | 13002-15-8." Accessed February 2024.

Sources

×

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.